molecular formula C14H12F3N3O5 B15556213 Pretomanid-d4

Pretomanid-d4

Cat. No.: B15556213
M. Wt: 363.28 g/mol
InChI Key: ZLHZLMOSPGACSZ-QXCFPOKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pretomanid-d4 is a useful research compound. Its molecular formula is C14H12F3N3O5 and its molecular weight is 363.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12F3N3O5

Molecular Weight

363.28 g/mol

IUPAC Name

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2

InChI Key

ZLHZLMOSPGACSZ-QXCFPOKCSA-N

Origin of Product

United States

Foundational & Exploratory

Pretomanid-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pretomanid-d4

Introduction

This compound is the deuterium-labeled stable isotope of Pretomanid (B1679085), an essential antibiotic used in the treatment of multi-drug-resistant tuberculosis (MDR-TB).[1][2] As a nitroimidazooxazine, Pretomanid itself is a first-in-class medication developed by the TB Alliance, approved for use in combination with bedaquiline (B32110) and linezolid (B1675486) (BPaL regimen) for treating extensively drug-resistant or treatment-intolerant MDR-TB affecting the lungs.[1]

The primary role of this compound in a research and drug development setting is as an internal standard for quantitative bioanalytical assays.[2] Its near-identical chemical and physical properties to Pretomanid, combined with its distinct mass, make it an ideal tool for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of the parent drug in biological matrices.[2] This guide provides a detailed overview of the chemical structure, properties, and relevant experimental applications of this compound, with a focus on the underlying mechanism of action of the parent compound, Pretomanid.

Chemical Structure and Properties

This compound is structurally identical to Pretomanid, with the exception of four hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Pretomanid and its deuterated analog, this compound.

PropertyPretomanidThis compound
CAS Number 187235-37-6[3]1346617-34-2[3][4][5]
Molecular Formula C₁₄H₁₂F₃N₃O₅[6]C₁₄H₈D₄F₃N₃O₅[3][4][5]
Molecular Weight 359.26 g/mol 363.28 g/mol [3][4][5]
Class Nitroimidazole[1]Isotope-Labeled Compound[2]
Synonyms PA-824(S)-PA 824-d4[3][4]
Storage Temperature Room Temperature+4°C[3]
Purity (Typical) >98%>95% (HPLC)[3]

Mechanism of Action of Pretomanid

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effects.[1][7] Its dual mechanism of action allows it to be effective against both actively replicating and dormant, non-replicating bacilli, which often persist in anaerobic environments within the host.[8][9][10]

  • Activation: Inside the mycobacterial cell, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme.[7][10] This enzyme uses the reduced cofactor F420H₂ to reduce Pretomanid's nitro group, generating reactive nitrogen species, including nitric oxide (NO).[1][9]

  • Action Against Replicating Mtb (Aerobic Conditions): Under aerobic conditions, activated metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[9][10] This disruption of cell wall integrity leads to bacterial cell death.[9][11]

  • Action Against Non-Replicating Mtb (Anaerobic Conditions): In anaerobic environments, the release of nitric oxide from activated Pretomanid acts as a respiratory poison, killing dormant Mtb cells.[8][10]

Resistance to Pretomanid can arise from mutations in the genes responsible for the activation pathway, including ddn and genes involved in the biosynthesis of Coenzyme F₄₂₀.[1][7]

Visualization: Pretomanid Activation and Mechanism of Action

Pretomanid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions (Replicating Bacilli) cluster_anaerobic Anaerobic Conditions (Non-Replicating Bacilli) Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn Nitroreductase (Cofactor F420H₂) Pretomanid_prodrug->Ddn Activation Activated_Metabolites Reactive Nitrogen Species (incl. Nitric Oxide) Ddn->Activated_Metabolites Generates Mycolic_Acid Mycolic Acid Synthesis Activated_Metabolites->Mycolic_Acid Inhibits Respiratory_Poison Respiratory Poisoning Activated_Metabolites->Respiratory_Poison Causes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for Death_A Bacterial Death Cell_Wall->Death_A Disruption leads to Death_B Bacterial Death Respiratory_Poison->Death_B

Caption: Mechanism of action for Pretomanid within Mycobacterium tuberculosis.

Experimental Protocols

This compound is indispensable for the accurate quantification of Pretomanid in pharmacokinetic and other clinical studies. A validated bioanalytical method using LC-MS/MS is the standard approach.

Detailed Methodology: Quantification of Pretomanid in Human Plasma via LC-MS/MS

This protocol is a representative example based on published and validated methods for Pretomanid analysis.[12][13]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of Pretomanid and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

  • Create a series of calibration standards by spiking blank human plasma with Pretomanid stock solution to achieve a concentration range of 10–10,000 ng/mL.[12][13]

  • Prepare QC samples at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[12]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 40 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound IS solution.

  • Add a protein precipitation agent (e.g., acetonitrile) followed by an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography system.

  • Column: Agilent Poroshell C18 or equivalent.[12]

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol).[11][14]

  • Flow Rate: 400 µL/min.[12]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[15]

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 3200).[12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[15]

  • MRM Transitions:

    • Pretomanid: m/z 360.1 → 175.1[15][16]

    • This compound (IS): m/z 364.1 → 179.1 (The transition for the d4 variant will be shifted by +4 Da).

  • Optimize ion source parameters (e.g., declustering potential, collision energy) to maximize signal intensity for both analyte and IS.

5. Data Analysis:

  • Integrate the peak areas for both Pretomanid and this compound.

  • Calculate the peak area ratio (Pretomanid / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Pretomanid in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization: Bioanalytical Workflow for Pretomanid Quantification

Bioanalytical_Workflow Sample Plasma Sample (Calibrator, QC, Unknown) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Inject HPLC Injection Evap_Recon->LC_Inject Separation Chromatographic Separation (C18 Column) LC_Inject->Separation MS_Detect MS/MS Detection (MRM Mode) Separation->MS_Detect Data_Analysis Data Analysis: Peak Area Ratio & Calibration Curve MS_Detect->Data_Analysis Result Final Concentration of Pretomanid Data_Analysis->Result

Caption: Experimental workflow for quantifying Pretomanid using a deuterated internal standard.

Data Presentation: Assay Validation Parameters

A robust and reliable bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The table below summarizes typical validation results for an LC-MS/MS assay for Pretomanid.[12][13]

ParameterTypical Performance Metric
Linearity Range 10 – 10,000 ng/mL[12][13]
Correlation Coefficient (r²) > 0.99[17]
Intra-day Precision (%CV) < 9%[12]
Inter-day Precision (%CV) < 9%[12]
Accuracy (% Bias) Within ±15% of nominal (95.2% to 110%)[12][16]
Recovery ~72%, consistent across concentration range[12]
Matrix Effect No significant matrix effects observed[12]
Limit of Detection (LOD) 0.30 µg/mL (for HPLC-UV method)[17][18]
Limit of Quantification (LOQ) 10 ng/mL (for LC-MS/MS)[12]

Conclusion

This compound is a critical analytical tool for the development and clinical application of Pretomanid, a groundbreaking drug for treatment-resistant tuberculosis. While its chemical structure and biological activity are fundamentally the same as the parent compound, its increased mass allows it to serve as a highly reliable internal standard. The use of this compound in validated LC-MS/MS assays enables the precise and accurate measurement of drug concentrations in biological fluids, which is essential for pharmacokinetic, toxicokinetic, and clinical efficacy studies. The detailed mechanisms and protocols provided in this guide underscore the importance of this compound in advancing tuberculosis research and treatment.

References

The Role of Pretomanid-d4 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid, formerly known as PA-824, is a nitroimidazooxazine antimycobacterial agent.[1][2] It is a critical component of a three-drug regimen, including bedaquiline (B32110) and linezolid, for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant (MDR) tuberculosis (TB).[2][3][4] Given the necessity for precise quantification of drug concentrations in biological matrices during drug development, stable isotope-labeled internal standards are indispensable. Pretomanid-d4, a deuterated analog of Pretomanid, serves this crucial function in research settings. This guide provides an in-depth overview of its primary application, supported by experimental data and protocols.

Core Application: Internal Standard in Bioanalysis

The fundamental use of this compound in research is as an internal standard (IS) for the quantitative analysis of Pretomanid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to Pretomanid, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass (due to the four deuterium (B1214612) atoms) allows the mass spectrometer to differentiate it from the unlabeled parent drug. By adding a known concentration of this compound to an unknown sample, any variability during sample preparation, extraction, and analysis affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Pretomanid.

This application is vital for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Pretomanid in preclinical animal models and human clinical trials.

  • Therapeutic Drug Monitoring (TDM): Ensuring patients maintain drug concentrations within the therapeutic window.

  • Bioequivalence Studies: Comparing different formulations of the drug.

Mechanism of Action of Pretomanid

To understand the context of its measurement, it's useful to review Pretomanid's mechanism of action. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is mediated by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which generates reactive nitrogen species, including nitric oxide. These metabolites have a dual effect: they inhibit mycolic acid biosynthesis, disrupting the bacterial cell wall, and act as respiratory poisons under anaerobic conditions.

cluster_Mtb Mycobacterium tuberculosis Cell Pretomanid_prodrug Pretomanid (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Pretomanid_prodrug->Ddn Enters Cell Reactive_Metabolites Reactive Nitrogen Species (incl. Nitric Oxide) Ddn->Reactive_Metabolites Metabolizes F420 Reduced Cofactor F420 F420->Ddn Activates Mycolic_Acid Mycolic Acid Biosynthesis Reactive_Metabolites->Mycolic_Acid Inhibits Respiratory_Poison Respiratory Poisoning (Anaerobic) Reactive_Metabolites->Respiratory_Poison Causes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for

Pretomanid's intracellular activation pathway.

Quantitative Analysis of Pretomanid using this compound

A validated LC-MS/MS assay for the quantification of Pretomanid in human plasma serves as a prime example of this compound's (or a similar deuterated version like PA-824-d5) application.

Data Presentation

The following tables summarize the key quantitative parameters from a validated bioanalytical method. Note: The study cited used PA-824-d5, which serves the same function as this compound.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z)
Pretomanid 360.2 175.0

| PA-824-d5 (IS) | 365.2 | 175.0 |

Table 2: LC-MS/MS Method Validation Summary

Parameter Result
Calibration Range 10 – 10,000 ng/mL
Inter-day Precision (%CV) < 9%
Intra-day Precision (%CV) < 9%
Accuracy 95.2% – 110%
Overall Recovery 72.4%

| Run Time | 4 minutes |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of Pretomanid from human plasma.

  • Aliquot Plasma: Pipette 40 µL of human plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the internal standard (PA-824-d5) working solution.

  • Extraction: Add 200 µL of ethyl acetate.

  • Vortex: Vortex mix the sample for 10 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Agilent Poroshell C18.

  • Mobile Phase A: 0.1% formic acid in LC/MS grade water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 15% Mobile Phase A, 85% Mobile Phase B.

  • Flow Rate: 400 µL/min.

  • Autosampler Temperature: ~8°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: AB Sciex API 3200 Q Trap.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Dwell Time: 150 ms.

cluster_workflow Bioanalytical Workflow Plasma 1. Plasma Sample (40 µL) Spike_IS 2. Spike with this compound (IS) Plasma->Spike_IS LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Evap 4. Evaporate to Dryness LLE->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. Inject into LC-MS/MS Recon->Inject Quant 7. Data Acquisition & Quantification (Ratio of Pretomanid / this compound) Inject->Quant

LC-MS/MS sample preparation and analysis workflow.

Conclusion

This compound is a specialized research tool, not a therapeutic agent. Its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of Pretomanid in complex biological matrices. The use of this compound in validated bioanalytical methods, such as the LC-MS/MS protocol detailed here, underpins the robust pharmacokinetic and clinical studies necessary for the development and regulatory approval of vital new therapies for drug-resistant tuberculosis.

References

Isotopic Labeling of Pretomanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent, a critical component of the BPaL regimen (bedaquiline, pretomanid, and linezolid) for treating extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis. To thoroughly investigate its pharmacokinetic and metabolic profile, isotopically labeled versions of Pretomanid are indispensable tools. This technical guide provides an in-depth overview of the synthesis, analysis, and application of isotopically labeled Pretomanid, catering to the needs of researchers and drug development professionals. While specific proprietary synthesis details for labeled Pretomanid are not publicly available, this guide outlines plausible synthetic strategies based on established methods for the unlabeled compound and general principles of isotopic labeling.

Applications of Isotopically Labeled Pretomanid

Isotopically labeled Pretomanid serves as a crucial tool in various stages of drug development:

  • Metabolism and Excretion Studies: Radiolabeled Pretomanid, particularly with Carbon-14 (¹⁴C), is instrumental in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are vital for understanding the fate of the drug in the body. In a human ADME study, a single oral dose of ¹⁴C-radiolabeled Pretomanid was administered to healthy male volunteers. The results showed that approximately 53% of the radioactive dose was excreted in the urine and 38% in the feces, primarily as metabolites. Only about 1% of the dose was excreted as unchanged Pretomanid in the urine[1].

  • Quantitative Bioanalysis: Deuterated Pretomanid is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical similarity to the unlabeled drug ensures comparable extraction efficiency and ionization response, while the mass difference allows for precise quantification in biological matrices like plasma.

  • Mechanistic Studies: Stable isotope-labeled compounds can be used to investigate the mechanisms of drug action and metabolism. For instance, labeling at specific sites can help elucidate metabolic pathways and identify the formation of reactive metabolites.

Synthesis of Isotopically Labeled Pretomanid

While specific, detailed protocols for the synthesis of isotopically labeled Pretomanid are not publicly available, this section outlines plausible synthetic approaches based on known synthetic routes for the unlabeled compound and general principles of isotopic labeling.

Synthesis of Deuterated Pretomanid (Hypothetical Route)

Deuterated Pretomanid, such as the C₁₄H₇D₅F₃N₃O₅ used as an internal standard in analytical methods, can be synthesized by incorporating a deuterated starting material into an established synthetic pathway. A common strategy involves the deuteration of the benzyl (B1604629) moiety.

Proposed Retro-synthetic Analysis:

A plausible approach would involve the use of deuterated 4-(trifluoromethoxy)benzyl bromide. This deuterated building block can be prepared from commercially available deuterated precursors and then incorporated into the final steps of a known Pretomanid synthesis.

Illustrative Synthetic Workflow for Deuterated Pretomanid:

cluster_start Starting Materials cluster_synthesis Synthesis cluster_analysis Analysis Deuterated_Toluene Toluene-d8 Deuterated_Benzyl_Bromide 4-(Trifluoromethoxy)benzyl-d7 bromide Deuterated_Toluene->Deuterated_Benzyl_Bromide Multi-step synthesis Bromine Bromine Bromine->Deuterated_Benzyl_Bromide Nitroimidazole_precursor Chiral Nitroimidazole Precursor Coupling Coupling Reaction Nitroimidazole_precursor->Coupling Deuterated_Benzyl_Bromide->Coupling Deuterated_Pretomanid Deuterated Pretomanid Coupling->Deuterated_Pretomanid Purification Purification (HPLC) Deuterated_Pretomanid->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Hypothetical workflow for the synthesis of deuterated Pretomanid.

Synthesis of ¹⁴C-Labeled Pretomanid (Conceptual Approach)

The synthesis of ¹⁴C-labeled Pretomanid for ADME studies requires the introduction of a ¹⁴C atom into a metabolically stable position of the molecule. A common strategy is to use a commercially available, simple ¹⁴C-labeled building block early in the synthesis.

Proposed Strategy:

One possible approach is to synthesize the nitroimidazole core with a ¹⁴C label. For example, starting with ¹⁴C-labeled 2-aminoimidazole, one could perform nitration and subsequent functionalization to build the Pretomanid scaffold. The position of the label is critical to avoid its loss through metabolic processes.

Experimental Protocols (Illustrative)

The following are illustrative protocols for the analysis of isotopically labeled Pretomanid, based on published literature.

Protocol 1: Quantification of Pretomanid in Human Plasma using Deuterated Internal Standard

Objective: To determine the concentration of Pretomanid in human plasma samples using a validated LC-MS/MS method with deuterated Pretomanid as an internal standard.

Materials:

  • Human plasma samples

  • Pretomanid analytical standard

  • Deuterated Pretomanid (e.g., C₁₄H₇D₅F₃N₃O₅) internal standard solution

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 25 µL of the deuterated Pretomanid internal standard solution.

    • Vortex mix for 30 seconds.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution program optimized for the separation of Pretomanid and its internal standard.

      • Flow rate: 0.4 mL/min

      • Column temperature: 40 °C

    • Mass Spectrometric Conditions:

      • Ionization mode: Positive electrospray ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Pretomanid: Monitor the transition of the parent ion to a specific product ion.

        • Deuterated Pretomanid: Monitor the transition of the deuterated parent ion to a specific product ion.

      • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Quantify Pretomanid concentration by calculating the peak area ratio of the analyte to the internal standard.

    • Use a calibration curve constructed from standards of known concentrations to determine the concentration in unknown samples.

Data Presentation

Quantitative data from isotopic labeling studies should be presented in a clear and structured manner.

Table 1: Hypothetical Synthesis Yield and Purity of Deuterated Pretomanid

ParameterValue
Starting MaterialDeuterated 4-(trifluoromethoxy)benzyl bromide
Number of Synthetic Steps3
Overall Yield65%
Chemical Purity (by HPLC)>99%
Isotopic Purity (by MS)99.5% D₅
Isotopic DistributionD₀: 0.1%, D₁: 0.2%, D₂: 0.2%, D₃: 0.5%, D₄: 2.5%, D₅: 96.5%

Table 2: Summary of a Human ADME Study with ¹⁴C-Pretomanid

ParameterUrineFecesTotal
Mean % of Radioactive Dose Excreted 53%38%91%
Unchanged Pretomanid (% of dose) ~1%Not Reported~1%
Metabolites (% of dose) >50%>35%>85%

Data adapted from the Pretomanid FDA label[1].

Metabolic Pathways of Pretomanid

Pretomanid undergoes extensive metabolism in the body through various reductive and oxidative pathways. In vitro studies have indicated that Cytochrome P450 3A4 (CYP3A4) is responsible for approximately 20% of its metabolism[1]. The metabolic pathways lead to the formation of several metabolites.

cluster_pathways Metabolic Pathways cluster_enzyme Key Enzyme cluster_metabolites Metabolites cluster_excretion Excretion Pretomanid Pretomanid Reductive_Pathways Reductive Pathways Pretomanid->Reductive_Pathways Oxidative_Pathways Oxidative Pathways Pretomanid->Oxidative_Pathways Metabolite_1 Metabolite M1 Reductive_Pathways->Metabolite_1 Metabolite_n ...Other Metabolites Reductive_Pathways->Metabolite_n CYP3A4 CYP3A4 (~20%) Oxidative_Pathways->CYP3A4 contributes to Metabolite_2 Metabolite M2 Oxidative_Pathways->Metabolite_2 Oxidative_Pathways->Metabolite_n Urine Urine (~53%) Metabolite_1->Urine Feces Feces (~38%) Metabolite_2->Feces Metabolite_n->Urine Metabolite_n->Feces

Caption: Metabolic pathways of Pretomanid.

Conclusion

Isotopic labeling is a cornerstone of modern drug development, and its application to Pretomanid has been crucial in elucidating its pharmacokinetic and metabolic properties. While detailed synthetic procedures for labeled Pretomanid are proprietary, this guide has provided a comprehensive overview of the principles, plausible synthetic strategies, analytical methodologies, and applications. For researchers and scientists in the field, understanding these concepts is essential for the continued development and optimization of tuberculosis therapies. Further research and publication of detailed synthetic methodologies would be of great benefit to the scientific community, fostering innovation and accelerating the fight against tuberculosis.

References

In-Depth Technical Guide: Physical and Chemical Characteristics of Pretomanid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and application of this compound.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of Pretomanid, a nitroimidazooxazine antimycobacterial agent.[1] The incorporation of deuterium (B1214612) atoms makes it a useful internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 1: General and Chemical Properties of this compound and Pretomanid
PropertyThis compoundPretomanid
IUPAC Name (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b][1][2]oxazine-5,5-d2(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine[2]
Synonyms (S)-PA 824-d4[3]PA-824, PA824[4]
Molecular Formula C14H8D4F3N3O5[1][3][5]C14H12F3N3O5[4][6][7]
Molecular Weight 363.28 g/mol [1][3][5]359.26 g/mol [4][6][7]
CAS Number 1346617-34-2[1][3][5]187235-37-6[2][4][6]
Appearance Solid powder[4]White to off-white powder
Purity >95% (HPLC)[3]>98%[4]
Table 2: Physicochemical Data of Pretomanid
PropertyValueSource
Melting Point 181-185°C[8]
Boiling Point 230-240°C[8][6]
Water Solubility <1 mg/mL[6][9][6][9]
Solubility in Organic Solvents DMSO: 125 mg/mL (ultrasonic)[1], 250 mg/mL (ultrasonic)[10] Methanol: 10.4 mg/mL[8] Ethanol: 4.8 mg/mL[8] Acetonitrile: 2.5 mg/mL[8][1][8][10]
LogP 2.75[6][9]
pKa 7.0[9]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[9][11] Its mechanism of action is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis.[11][12]

Pretomanid_Mechanism_of_Action cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid->Ddn Activation Activated_Pretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibits Respiratory_Poison Respiratory Poison Activated_Pretomanid->Respiratory_Poison Acts as Ddn->Activated_Pretomanid Generates Cofactor_F420 Reduced Cofactor F420 Cofactor_F420->Ddn Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Disrupts Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Leads to Respiratory_Poison->Bacterial_Cell_Death Leads to Replicating_TB Actively Replicating M. tuberculosis Non_Replicating_TB Non-Replicating M. tuberculosis LC_MS_Workflow Start Plasma Sample (containing Pretomanid) Add_IS Add this compound (Internal Standard) Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Data Data Analysis and Quantification MS->Data

References

Pretomanid-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pretomanid-d4, a deuterated analog of the anti-tuberculosis drug Pretomanid (B1679085). This document outlines its core physicochemical properties, mechanism of action, and relevant experimental methodologies, tailored for a scientific audience.

Core Physicochemical Data

This compound serves as a crucial internal standard for the quantitative analysis of Pretomanid in biological matrices, owing to its similar chemical properties and distinct mass.[1]

PropertyValueReference
CAS Number 1346617-34-2[2][3][4][5]
Alternate CAS Number 187235-37-6 (unlabelled)[2][4]
Molecular Formula C₁₄H₈D₄F₃N₃O₅[4][5]
Molecular Weight 363.28 g/mol [2][4][5]

Mechanism of Action: A Dual Threat to Mycobacterium tuberculosis

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[2][3] Its deuterated form, this compound, is expected to follow the same activation pathway and mechanism of action. The drug exhibits a dual mechanism, targeting both actively replicating and dormant, non-replicating bacteria.[2][3][4]

Under aerobic conditions , characteristic of actively replicating M. tuberculosis, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[3][4] This disruption of cell wall integrity leads to bacterial cell death.

In anaerobic environments , where dormant bacteria reside, Pretomanid acts as a respiratory poison.[2][3] The activation of Pretomanid releases nitric oxide (NO), a reactive nitrogen species that is toxic to the bacteria and disrupts cellular respiration.[3]

The activation of Pretomanid is a critical step in its mechanism and is dependent on a specific enzymatic pathway within the bacterium. This process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[2]

Pretomanid_Activation_Pathway cluster_bacterium Mycobacterium tuberculosis cluster_effects Bactericidal Effects Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Activated Pretomanid (Reactive Nitrogen Species) Pretomanid->Activated_Pretomanid Activation Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis (Aerobic) Activated_Pretomanid->Mycolic_Acid_Inhibition NO_Release Nitric Oxide Release (Anaerobic Respiratory Poison) Activated_Pretomanid->NO_Release Ddn Ddn (deazaflavin-dependent nitroreductase) Ddn->Pretomanid catalyzes F420_reduced Reduced F420 F420_reduced->Ddn donates electron F420_oxidized Oxidized F420

Pretomanid Activation and Mechanism of Action.

Experimental Protocols: Quantification in Biological Matrices

This compound is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Pretomanid in plasma samples.[6] A general workflow for such an analysis is outlined below.

Sample Preparation and Analysis Workflow

A validated method for the extraction and quantification of Pretomanid from human plasma typically involves liquid-liquid extraction followed by LC-MS/MS analysis.[6]

Experimental_Workflow cluster_workflow LC-MS/MS Quantification Workflow Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification of Pretomanid (Ratio to this compound) Detection->Quantification

General workflow for Pretomanid quantification.

Key Methodological Considerations:

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for separation.[7][8] A C18 column with a suitable mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol, has been shown to be effective.[7]

  • Mass Spectrometry: Detection is typically performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[6]

  • Validation: The analytical method should be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, linearity, and robustness.[6]

References

An In-depth Technical Guide to the Synthesis of Deuterated Pretomanid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for deuterated pretomanid (B1679085), a critical tool in the research and development of novel treatments for tuberculosis. Deuterated analogs of pharmaceutical compounds are invaluable for a range of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in bioanalytical assays. This document outlines a proposed synthetic pathway for deuterated pretomanid (d5-Pretomanid), based on commercially available deuterated intermediates and established synthetic routes for the non-labeled parent drug.

Introduction to Pretomanid and the Role of Deuteration

Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent. It is a key component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[1] This activation leads to the generation of reactive nitrogen species, including nitric oxide, which exert bactericidal effects.[1][3]

Isotopic labeling with deuterium (B1214612), a stable isotope of hydrogen, is a powerful technique in drug development. Replacing hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated compounds are essential as internal standards for quantitative analysis by mass spectrometry due to their distinct mass-to-charge ratio.

A deuterated form of pretomanid, specifically d5-Pretomanid (Pretomanid-d5), is commercially available and has been used as an internal standard in pharmacokinetic studies. The "-d5" designation indicates the incorporation of five deuterium atoms. Based on the availability of the deuterated intermediate, (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5, it is highly probable that the deuterium atoms are located on the bicyclic core of the molecule.

Proposed Synthetic Pathway for Deuterated Pretomanid (d5-Pretomanid)

The following section details a proposed synthetic route to d5-Pretomanid, leveraging a commercially available deuterated intermediate. This pathway is an adaptation of established synthesis methods for non-deuterated pretomanid.

The overall synthetic strategy involves the etherification of the deuterated bicyclic alcohol intermediate with 4-(trifluoromethoxy)benzyl bromide.

Deuterated Pretomanid Synthesis Workflow cluster_0 Step 1: Etherification Deuterated_Intermediate (S)-(-)-2-Nitro-6,7-dihydro-5H- imidazo[2,1-b][1,3]oxazin-6-ol-d5 Reaction_Vessel Reaction Deuterated_Intermediate->Reaction_Vessel Benzyl_Bromide 4-(Trifluoromethoxy)benzyl bromide Benzyl_Bromide->Reaction_Vessel Base Sodium Hydride (NaH) Base->Reaction_Vessel Solvent Dimethylformamide (DMF) Solvent->Reaction_Vessel d5_Pretomanid d5-Pretomanid Workup_Purification Aqueous Workup & Chromatographic Purification Reaction_Vessel->Workup_Purification Reaction Quench & Extraction Workup_Purification->d5_Pretomanid

A proposed workflow for the synthesis of d5-Pretomanid.
Experimental Protocol: Etherification of (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5

This protocol is a proposed method based on analogous reactions for the synthesis of non-deuterated pretomanid.

Materials:

  • (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5

  • 4-(Trifluoromethoxy)benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5 (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(trifluoromethoxy)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford d5-Pretomanid.

Quantitative Data

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
(S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5C₆H₂D₅N₃O₄190.17Starting Material
4-(Trifluoromethoxy)benzyl bromideC₈H₆BrF₃O255.03Reagent
d5-PretomanidC₁₄H₇D₅F₃N₃O₅364.29Product

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/Range
Reaction Scale 1-10 g
Reaction Temperature 0 °C to Room Temp
Reaction Time 12-16 hours
Expected Yield 60-80%
Isotopic Purity (%D) >98%

Mechanism of Action of Pretomanid

Pretomanid's mechanism of action is multifaceted, targeting both replicating and non-replicating forms of Mycobacterium tuberculosis.

Pretomanid Mechanism of Action cluster_activation Prodrug Activation cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Non-replicating Mtb) Pretomanid Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid->Ddn Reduction Activated_Pretomanid Activated Pretomanid Metabolites Ddn->Activated_Pretomanid F420 Reduced F420 F420->Ddn Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibition NO_Release Nitric Oxide (NO) Release Activated_Pretomanid->NO_Release Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Induces Bacterial_Death Bacterial Death Respiratory_Poisoning->Bacterial_Death Leads to

Mechanism of action of Pretomanid.

Under aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial lysis. In anaerobic environments, where the bacteria are non-replicating, the activated drug releases nitric oxide. This acts as a respiratory poison, leading to bacterial death.

Conclusion

The synthesis of deuterated pretomanid is a crucial step in furthering our understanding of its pharmacology and for the development of robust analytical methods. While a detailed, publicly available protocol is scarce, a logical synthetic route can be proposed based on established chemical principles and the availability of deuterated starting materials. The information provided in this guide serves as a foundational resource for researchers embarking on the synthesis and application of isotopically labeled pretomanid. Further optimization and detailed characterization will be necessary to validate and implement these protocols in a laboratory setting.

References

Commercial Suppliers and Technical Guide for Pretomanid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for Pretomanid-d4, its physicochemical properties, and its application in bioanalytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing deuterated Pretomanid in their studies.

Introduction to Pretomanid and its Deuterated Analog

Pretomanid is a nitroimidazooxazine antimycobacterial agent that has demonstrated significant activity against both replicating and non-replicating Mycobacterium tuberculosis (M. tb).[1] It is a prodrug that requires bio-activation within the mycobacterial cell to exert its bactericidal effects.[1] The deuterated analog, this compound, is a stable isotope-labeled version of Pretomanid, which is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a deuterated internal standard is considered the gold standard in LC-MS-based bioanalysis as it corrects for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[4]

Commercial Suppliers of this compound

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available information for some of these suppliers. It is recommended to contact the suppliers directly for the most up-to-date information, including pricing and availability.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
LGC Standards (S)-PA 824-d4 (this compound)1346617-34-2C₁₄H₈D₄F₃N₃O₅363.28>95% (HPLC)0.5 mg, 2.5 mg, 5 mg
MedchemExpress This compound1346617-34-2C₁₄H₈D₄F₃N₃O₅363.2899.39%500 µg
CymitQuimica This compound (PA-824-d4)1346617-34-2C₁₄H₈D₄F₃N₃O₅363.28Not Specified5mg, 10mg, 25mg, 50mg, 100mg
Simson Pharma Limited Pretomanid D41346617-34-2Not SpecifiedNot SpecifiedHigh QualityContact for details
Clinivex This compound (PA-824-d4)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified10MG, 25MG, 50MG, 100MG

Physicochemical and Technical Data

The following table summarizes the key physicochemical and technical data for this compound.

ParameterValueReference
CAS Number 1346617-34-2
Molecular Formula C₁₄H₈D₄F₃N₃O₅
Molecular Weight 363.28 g/mol
Exact Mass 363.098
Synonyms (S)-PA 824-d4, (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b]oxazine-5,5-d2
Storage Temperature +4°C
Purity (LGC Standards) >95% (HPLC)
Purity (MedchemExpress) 99.72%
Applications Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Mechanism of Action of Pretomanid

Pretomanid's efficacy against M. tb is attributed to its dual mechanism of action, targeting both replicating and non-replicating bacteria.

  • Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial death.

  • Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environments characteristic of host granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme. This activation, which is dependent on the reduced cofactor F420, leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species act as respiratory poisons, leading to bacterial death even in a dormant state.

The following diagram illustrates the activation pathway of Pretomanid in Mycobacterium tuberculosis.

Pretomanid_Activation_Pathway Pretomanid Activation Pathway in M. tuberculosis cluster_activation Activation cluster_effects Bactericidal Effects Pretomanid Pretomanid (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid->Ddn Substrate Activated_Pretomanid Activated Pretomanid (Reactive Metabolites) NO_release Nitric Oxide (NO) Release Activated_Pretomanid->NO_release Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Inhibition Ddn->Activated_Pretomanid F420_oxidized Cofactor F420 (Oxidized) Ddn->F420_oxidized F420_reduced Cofactor F420H₂ (Reduced) F420_reduced->Ddn Cofactor Fgd1 Fgd1 (F420-dependent glucose-6-phosphate dehydrogenase) F420_oxidized->Fgd1 Cofactor Fgd1->F420_reduced _6PL 6-Phosphoglucono-δ-lactone Fgd1->_6PL Product G6P Glucose-6-Phosphate G6P->Fgd1 Substrate Respiratory_Poisoning Respiratory Poisoning NO_release->Respiratory_Poisoning Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Inhibition->Cell_Wall_Disruption Bacterial_Death Bacterial Cell Death Respiratory_Poisoning->Bacterial_Death Cell_Wall_Disruption->Bacterial_Death Bioanalytical_Workflow Bioanalytical Workflow for Pretomanid Quantification Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) IS_Spiking Spike with this compound (Internal Standard) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Quantification Quantification of Pretomanid in Unknown Samples Calibration_Curve->Quantification

References

Pretomanid vs. Pretomanid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid (B1679085) is a novel nitroimidazooxazine antimicrobial agent that is a critical component of combination therapy for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its deuterated analog, Pretomanid-d4, serves as an essential tool in the bioanalytical assays required for clinical and research applications. This technical guide provides an in-depth comparison of Pretomanid and this compound, focusing on their core differences, physicochemical properties, and roles in drug development and analysis. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound as a therapeutic agent are not publicly available, its function as an internal standard provides significant insights into its properties.

Core Differences and Rationale for Deuteration

The primary difference between Pretomanid and this compound lies in the substitution of four hydrogen atoms with deuterium (B1214612) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. This seemingly minor structural change can have significant implications for a molecule's physicochemical properties and metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic processes that involve the cleavage of this bond.

In the context of drug development, deuteration is sometimes employed to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced formation of toxic metabolites. However, in the case of this compound, its primary and well-documented application is as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical similarity to Pretomanid ensures it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows for separate detection and quantification, thereby correcting for variations in the analytical process.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the known quantitative data for Pretomanid and the inferred properties of this compound based on its use as an internal standard.

Table 1: Physicochemical Properties

PropertyPretomanidThis compoundReference(s)
Molecular Formula C₁₄H₁₂F₃N₃O₅C₁₄H₈D₄F₃N₃O₅[1][2]
Molar Mass 359.26 g/mol 363.28 g/mol [1][2]
LogP 2.42Expected to be similar to Pretomanid[3]
Solubility Poorly soluble in waterExpected to be similar to Pretomanid[4]
pKa Not availableNot available

Table 2: Pharmacokinetic Properties of Pretomanid

ParameterValueConditionReference(s)
Bioavailability < 50% (in monkeys)Oral administration[4]
Tmax 4-5 hoursOral administration[1][5]
Cmax 1.1 - 1.7 µg/mL200 mg single oral dose[1]
AUC 28.1 µg·hr/mL (fasted), 51.6 µg·hr/mL (fed)200 mg single oral dose[1]
Protein Binding ~86.4%[1]
Volume of Distribution 97.0 - 180 L[1]
Elimination Half-life 16-20 hours[1][5]
Clearance 3.9 L/h (fed), 7.6 L/h (fasted)Single 200 mg oral dose[1]

Note: Pharmacokinetic parameters for this compound are not available as it is not developed as a therapeutic agent. Its primary role is as an internal standard in pharmacokinetic studies of Pretomanid.

Mechanism of Action and Metabolic Pathway of Pretomanid

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is a key pathway that could be influenced by deuteration, although no studies have specifically investigated this for this compound.

Signaling and Activation Pathway

The activation of Pretomanid involves a multi-step process within the mycobacterium.

Pretomanid_Activation cluster_host Mycobacterium tuberculosis Pretomanid_ext Pretomanid (extracellular) Pretomanid_int Pretomanid (intracellular) Pretomanid_ext->Pretomanid_int Diffusion Activated_Pretomanid Activated Pretomanid (Reactive Nitrogen Species, e.g., NO) Pretomanid_int->Activated_Pretomanid Activation Ddn Deazaflavin-dependent nitroreductase (Ddn) Ddn->Pretomanid_int F420_reduced Reduced Coenzyme F420 (F420H2) F420_reduced->Ddn F420_oxidized Oxidized Coenzyme F420 F420_oxidized->F420_reduced Reduction Fgd1 F420-dependent glucose- 6-phosphate dehydrogenase (Fgd1) Fgd1->F420_oxidized G6P Glucose-6-phosphate Fgd1->G6P Phosphogluconolactone 6-Phosphogluconolactone G6P->Phosphogluconolactone Oxidation Mycolic_Acid_Synth Mycolic Acid Biosynthesis Activated_Pretomanid->Mycolic_Acid_Synth Inhibition Respiratory_Poisoning Respiratory Poisoning Activated_Pretomanid->Respiratory_Poisoning Induction Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Disruption

Caption: Pretomanid Activation and Mechanism of Action.

Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] Under anaerobic conditions, it acts as a respiratory poison through the release of nitric oxide.[1][6]

Human Metabolism

In humans, Pretomanid is extensively metabolized through various reductive and oxidative pathways, with no single major pathway identified.[1] Cytochrome P450 3A4 (CYP3A4) is estimated to contribute to about 20% of its metabolism.[1][8]

Pretomanid_Metabolism cluster_liver Liver Pretomanid Pretomanid Metabolites Multiple Metabolites (Reductive and Oxidative Pathways) Pretomanid->Metabolites CYP3A4_Metabolites Metabolites (approx. 20%) Pretomanid->CYP3A4_Metabolites Excretion_Urine Excretion in Urine (~53% of dose, mainly as metabolites) Metabolites->Excretion_Urine Excretion_Feces Excretion in Feces (~38% of dose, mainly as metabolites) Metabolites->Excretion_Feces CYP3A4_Metabolites->Excretion_Urine CYP3A4_Metabolites->Excretion_Feces CYP3A4 CYP3A4 CYP3A4->CYP3A4_Metabolites Other_Enzymes Other Metabolic Enzymes Other_Enzymes->Metabolites

Caption: Human Metabolism of Pretomanid.

Experimental Protocols

The primary experimental application where this compound is utilized is in the quantitative analysis of Pretomanid in biological matrices using LC-MS/MS.

Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on validated methods.[9][10][11]

1. Materials and Reagents:

  • Pretomanid analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (for stock solutions)

2. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Pretomanid and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions of Pretomanid by serial dilution of the stock solution with a suitable solvent (e.g., 50% acetonitrile in water) to create a calibration curve (e.g., 10-10,000 ng/mL).

  • Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pretomanid: e.g., m/z 360.1 → 274.1

      • This compound: e.g., m/z 364.1 → 278.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for Pretomanid and this compound.

  • Calculate the peak area ratio of Pretomanid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Pretomanid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis end End: Pretomanid Concentration data_analysis->end

References

Methodological & Application

Application Note: High-Throughput Quantification of Pretomanid in Human Plasma using Pretomanid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pretomanid is a critical component in novel combination regimens for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and high-throughput bioanalytical method is essential for the accurate quantification of Pretomanid in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pretomanid in human plasma, employing its stable isotope-labeled analog, Pretomanid-d4, as the internal standard (IS). The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3][4][5]

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into plasma samples, calibrators, and quality controls at the beginning of the sample preparation process. Following a liquid-liquid extraction procedure to isolate the analyte and internal standard from the plasma matrix, the extracts are analyzed by reverse-phase LC-MS/MS. The chromatographic separation resolves Pretomanid and this compound from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The ratio of the peak area of Pretomanid to that of this compound is used to construct a calibration curve and to quantify the concentration of Pretomanid in unknown samples. This approach ensures high accuracy and precision by compensating for potential variations in extraction recovery, injection volume, and matrix effects.

Advantages of Using this compound as an Internal Standard

  • Co-elution with Analyte: this compound has nearly identical physicochemical properties to Pretomanid, ensuring they elute at the same retention time during chromatography. This is crucial for accurate correction of matrix effects.

  • Similar Extraction Recovery: As a structural analog, this compound exhibits the same behavior as Pretomanid during the liquid-liquid extraction process, leading to reliable correction for any sample loss.

  • Compensation for Ionization Variability: Both the analyte and the internal standard experience similar ionization suppression or enhancement in the mass spectrometer's ion source, ensuring the ratio of their signals remains constant.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly enhances the ruggedness and reproducibility of the method, leading to higher precision and accuracy in the quantitative results.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Pretomanid Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pretomanid reference standard and dissolve it in 1 mL of methanol (B129727).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Pretomanid Working Solutions: Prepare a series of working standard solutions by serially diluting the Pretomanid stock solution with an appropriate solvent mixture (e.g., methanol or acetonitrile:water) to create calibration standards.

  • This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with ethyl acetate (B1210297) to a final concentration of 500 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

  • Sonicate the thawed samples for approximately 5 minutes.

  • Aliquot 40 µL of water into 1.5 mL microcentrifuge tubes.

  • Add 40 µL of each plasma sample, STD, or QC to the corresponding microcentrifuge tubes.

  • Add 300 µL of the this compound internal standard spiking solution (500 ng/mL in ethyl acetate) to all tubes except for the double blank.

  • To the double blank, add 300 µL of ethyl acetate without the internal standard.

  • Vortex the samples for approximately 1 minute.

  • Centrifuge the samples at approximately 16,000 x g for 5 minutes.

  • Freeze the aqueous layer using a cold plate at approximately -30°C for about 5 minutes.

  • Decant the supernatant (organic layer) into clean glass tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of a reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).

  • Vortex the samples for approximately 30 seconds.

  • Transfer the samples to a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System Shimadzu HS602 High Performance Liquid Chromatography system or equivalent
Column Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm
Column Temperature ~30°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Mobile Phase Composition 15% Mobile Phase A and 85% Mobile Phase B
Flow Rate 400 µL/min
Injection Volume 10 µL
Autosampler Temperature ~8°C
Run Time 4 minutes
MS System AB Sciex API 3200 Q trap Mass Spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Pretomanid: m/z 360.2 → 175.0Pretomanid-d5 (PA-824-d5): m/z 365.2 → 175.0
Dwell Time 150 ms
Collision Gas (N2) Low (arbitrary value)

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of Pretomanid in human plasma using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range10 – 10,000 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (10)< 9%95.2 - 110%< 9%95.2 - 110%
Low QC (25)< 9%95.2 - 110%< 9%95.2 - 110%
Medium QC (4000)< 9%95.2 - 110%< 9%95.2 - 110%
High QC (8000)< 9%95.2 - 110%< 9%95.2 - 110%

Table 3: Recovery and Matrix Effect

ParameterResult
Mean Recovery72.4%
Matrix EffectNo significant matrix effects were observed.
StabilityPretomanid is stable in plasma for at least 9 days at -20°C and for at least 203 days at -80°C.
Three freeze-thaw cycles at -80°C did not affect stability.

Visualizations

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with this compound Internal Standard (500 ng/mL) sample->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex_centrifuge Vortex and Centrifuge extraction->vortex_centrifuge separate_evaporate Separate Organic Layer and Evaporate to Dryness vortex_centrifuge->separate_evaporate reconstitute Reconstitute in Mobile Phase separate_evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification

Caption: Workflow for the bioanalysis of Pretomanid in plasma.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Analyte_in_Matrix Pretomanid in Plasma Extraction Extraction Analyte_in_Matrix->Extraction IS This compound (IS) IS->Analyte_in_Matrix Corrects for variability in: IS->Extraction Injection Injection Extraction->Injection Extraction Loss Analyte_IS_Extract Analyte + IS in Final Extract Analyte_IS_Extract->Injection Ionization Ionization Injection->Ionization Injection->Ionization Injection Volume Variation Detection Detection (MRM) Ionization->Detection Ionization->Detection Matrix Effects Ratio Peak Area Ratio (Analyte / IS) Detection->Ratio Result Final Concentration Ratio->Result

Caption: Logical relationships in isotope dilution LC-MS/MS.

References

Application Note: Quantitative Analysis of Pretomanid in Human Plasma using a Validated LC-MS/MS Method with Pretomanid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pretomanid (B1679085) in human plasma. The assay utilizes a deuterated internal standard, Pretomanid-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other research applications. The method involves a straightforward liquid-liquid extraction procedure for sample preparation and offers excellent performance over a wide calibration range.

Introduction

Pretomanid is a nitroimidazole antibiotic used in combination regimens for the treatment of tuberculosis (TB), particularly multidrug-resistant strains.[1] Accurate measurement of Pretomanid concentrations in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring in clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as Pretomanid-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2] This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable data.[2] This document provides a detailed protocol for the quantitative analysis of Pretomanid in human plasma.

Experimental Workflow

Pretomanid Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 40 µL Human Plasma is_add Add Pretomanid-d5 (Internal Standard) plasma->is_add lle Liquid-Liquid Extraction (Ethyl Acetate) is_add->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon inject Inject 10 µL recon->inject lc HPLC Separation (Agilent Poroshell C18) inject->lc ms Mass Spectrometry (AB Sciex API 3200) lc->ms detect MRM Detection ms->detect quant Quantification detect->quant report Generate Report quant->report

Caption: Experimental workflow for Pretomanid quantification.

Protocol

Materials and Reagents
  • Pretomanid (99.7% purity)[3]

  • Pretomanid-d5 (PA-824-d5, 98.4% purity) as internal standard (IS)[3]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (Pro-Analysis grade)

  • Ultrapure water

  • Drug-free human plasma

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pretomanid and Pretomanid-d5 in methanol.

  • Working Standard Solutions: Prepare working standard solutions of Pretomanid by serial dilution of the stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the Pretomanid-d5 stock solution with methanol to a suitable concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 40 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.

  • Add a specified amount of the Pretomanid-d5 internal standard working solution.

  • Add ethyl acetate for extraction.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent
Column Agilent Poroshell C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (15% A, 85% B)
Flow Rate 400 µL/min
Injection Volume 10 µL
Autosampler Temp. ~8°C
Run Time 4 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer AB Sciex API 3200
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Pretomanid Transition m/z 360.2 → 175.0
Pretomanid-d5 Transition m/z 365.2 → 175.0
Dwell Time 150 ms
Collision Gas (N2) Low

Quantitative Data Summary

The method was validated according to the US Food and Drug Administration and the European Medicines Agency bioanalytical method validation guidance.

Table 3: Method Validation Parameters

ParameterResult
Calibration Range 10 – 10,000 ng/mL
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 9%
Inter-day Precision (%CV) < 9%
Intra-day Accuracy (%Bias) 95.2% to 110%
Inter-day Accuracy (%Bias) 95.2% to 110%
Recovery 72.4%
Matrix Effect No significant matrix effects observed

Signaling Pathway Diagram

Pretomanid_Activation Pretomanid Pretomanid (Prodrug) Activation Activation by M. tuberculosis Ddn Pretomanid->Activation Bioactivation Metabolites Active Metabolites Activation->Metabolites Action Inhibition of Mycolic Acid and Protein Synthesis Metabolites->Action

Caption: Bioactivation pathway of Pretomanid in M. tuberculosis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative analysis of Pretomanid in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This application note and protocol can be readily implemented in research laboratories for pharmacokinetic and other studies involving Pretomanid.

References

Application Notes and Protocols for Pretomanid-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pretomanid-d4 as an internal standard in pharmacokinetic (PK) studies of the anti-tuberculosis agent, Pretomanid (B1679085). The information is compiled from various studies and is intended to guide researchers in designing and conducting robust bioanalytical assays.

Introduction

Pretomanid is a nitroimidazooxazine antimycobacterial agent used in combination with bedaquiline (B32110) and linezolid (B1675486) for the treatment of extensively drug-resistant, treatment-intolerant, or non-responsive multidrug-resistant pulmonary tuberculosis. Accurate determination of Pretomanid concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). This compound, a deuterated analog of Pretomanid, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, ensuring reliable and accurate quantification.

Pharmacokinetic Profile of Pretomanid

Understanding the pharmacokinetics of Pretomanid is essential for interpreting the data obtained from studies utilizing this compound. The pharmacokinetic behavior of Pretomanid has been described by a one-compartment model with first-order absorption and elimination.[1][2]

Key Pharmacokinetic Parameters of Pretomanid
ParameterValueConditions
Time to Peak Plasma Concentration (Tmax) ~4-5 hoursFollowing oral administration[3][4]
Bioavailability Increased with high-fat, high-calorie meal (88% increase in AUC)Fed vs. Fasting[2][3]
Plasma Protein Binding ~86%[3]
Metabolism Multiple reductive and oxidative pathways; ~20% via CYP3A4[3][5]
Elimination Route 53% in urine and 38% in feces, primarily as metabolites[3][5]
Terminal Half-life (t1/2) ~16-17 hours[3][5]
Apparent Clearance (CL/F) 7.6 L/h (fasted), 3.9 L/h (fed) for a single 200 mg dose[5]
Apparent Volume of Distribution (Vd/F) 130 ± 5 liters[6]

Note: Pharmacokinetic parameters can be influenced by various factors including food intake, co-administered drugs, and patient characteristics such as sex and body weight.[1][2] For instance, co-administration with rifampin, a potent CYP3A4 inducer, can significantly decrease Pretomanid exposure.[7]

Experimental Protocols

Bioanalytical Method for Pretomanid Quantification using LC-MS/MS

This protocol outlines a validated method for the quantification of Pretomanid in human plasma using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 40 µL of human plasma, add this compound solution as the internal standard.

  • Perform liquid-liquid extraction to separate the analyte and internal standard from plasma components.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: An Agilent Poroshell C18 column or equivalent.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Elution: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.[4]

  • Flow Rate: 400 µL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Autosampler Temperature: ~8°C.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Pretomanid Transition: m/z 360.2 → 175.0[4]

    • This compound Transition: m/z 365.2 → product ions (specific to the deuterated standard)[4]

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

ParameterTypical Acceptance CriteriaExample Results
Calibration Range 10 – 10,000 ng/mL[4]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)95.2% to 110%[4]
Precision (CV%) ≤15% (≤20% at LLOQ)<9%[4]
Recovery Consistent, precise, and reproducible~72.4%[4]
Selectivity No significant interfering peaks at the retention times of the analyte and ISMethod shown to be specific[4]
Matrix Effect Consistent and minimalNo significant matrix effects observed[4]
Stability Analyte stable under various storage and handling conditions

Diagrams

Pharmacokinetic_Study_Workflow Workflow for a Pharmacokinetic Study Utilizing this compound cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis dosing Pretomanid Administration to Subjects blood_sampling Serial Blood Sample Collection dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation is_spiking Spiking with this compound (Internal Standard) plasma_separation->is_spiking extraction Liquid-Liquid Extraction is_spiking->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis concentration_determination Concentration Determination lcms_analysis->concentration_determination pk_modeling Pharmacokinetic Modeling concentration_determination->pk_modeling parameter_estimation PK Parameter Estimation (AUC, Cmax, t1/2) pk_modeling->parameter_estimation

Caption: Workflow of a pharmacokinetic study for Pretomanid using this compound.

Pretomanid_Metabolism Simplified Metabolic Pathway of Pretomanid pretomanid Pretomanid activation Activation by M. tuberculosis Deazaflavin-dependent Nitroreductase (Ddn) pretomanid->activation In M. tuberculosis metabolism Human Metabolism pretomanid->metabolism In Humans reactive_species Release of Reactive Nitrogen Species (e.g., Nitric Oxide) activation->reactive_species cyp3a4 CYP3A4 (~20%) metabolism->cyp3a4 other_pathways Other Reductive & Oxidative Pathways metabolism->other_pathways metabolites Metabolites cyp3a4->metabolites other_pathways->metabolites excretion Excretion (Urine & Feces) metabolites->excretion

Caption: Simplified overview of Pretomanid's mechanism of action and metabolism.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pretomanid in Plasma Using Pretomanid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pretomanid (B1679085) is a novel nitroimidazooxazine antimycobacterial agent that is a critical component of combination regimens for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, which is essential for the formation of the bacterial cell wall.[1] Given its importance in treating drug-resistant TB, robust and reliable bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Pretomanid in plasma. The method utilizes a stable isotope-labeled internal standard, Pretomanid-d4, to ensure high accuracy and precision. The protocol described herein is suitable for high-throughput analysis in a drug development or clinical research setting.

Experimental Protocols

A comprehensive workflow for the LC-MS/MS analysis of Pretomanid is presented below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (40 µL) is_add Add this compound Internal Standard plasma->is_add extraction Liquid-Liquid Extraction (Ethyl Acetate) is_add->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge evaporation Evaporate Supernatant vortex_centrifuge->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample (10 µL) reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+ MRM) hplc->ms quantification Quantification (Peak Area Ratios) ms->quantification calibration Calibration Curve (Linear Regression) quantification->calibration results Report Results (ng/mL) calibration->results

Figure 1: Experimental workflow for Pretomanid analysis.
Materials and Reagents

  • Pretomanid and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ethyl acetate (B1210297)

  • Human plasma (with anticoagulant)

  • Polypropylene tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

  • Sonicate the thawed samples for approximately 5 minutes.[2]

  • Aliquot 40 µL of each plasma sample, STD, or QC into 1.5 mL microcentrifuge tubes.[2]

  • Add 300 µL of the internal standard extraction solution (ethyl acetate containing 500 ng/mL of this compound).[2]

  • Vortex the samples for approximately 1 minute.

  • Centrifuge at approximately 16,000 x g for 5 minutes.

  • Freeze the aqueous layer using a cold plate at approximately -30°C for about 5 minutes.

  • Decant the supernatant (organic layer) into glass tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of reconstitution solution (80:20:0.1, v/v/v acetonitrile:water:formic acid).

  • Vortex the samples for 30 seconds to ensure complete dissolution.

  • Transfer the samples to a 96-well plate for injection into the LC-MS/MS system.

Chromatographic Conditions
  • HPLC Column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Elution Mode: Isocratic

  • Composition: 15% Mobile Phase A and 85% Mobile Phase B

  • Flow Rate: 400 µL/min

  • Column Temperature: ~30°C

  • Injection Volume: 10 µL

  • Run Time: 4 minutes

Mass Spectrometric Conditions
  • Mass Spectrometer: AB Sciex API 3200 Q trap or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pretomanid: m/z 360.2 → 175.0

    • This compound: m/z 365.2 → 175.0 (based on PA-824-d5)

  • Collision Gas (N₂): Low

  • Dwell Time: 150 ms

Data Presentation and Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Linearity and Sensitivity

The calibration curve for Pretomanid was linear over the concentration range of 10 to 10,000 ng/mL in human plasma. The lower limit of quantification (LLOQ) was established at 10 ng/mL.

ParameterValue
Calibration Range10 - 10,000 ng/mL
LLOQ10 ng/mL
Correlation Coefficient (r²)> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ (10 ng/mL), low (25 ng/mL), medium (4000 ng/mL), and high (8000 ng/mL). The results demonstrate excellent precision and accuracy, with the coefficient of variation (%CV) being less than 9% and accuracy within 95.2% to 110%.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 9%< 9%95.2 - 110%
Low25< 9%< 9%95.2 - 110%
Medium4000< 9%< 9%95.2 - 110%
High8000< 9%< 9%95.2 - 110%
Recovery and Matrix Effect

The extraction recovery of Pretomanid from human plasma was consistent and reproducible across the calibration range. The overall recovery was determined to be 72.4%. No significant matrix effects were observed, indicating that the method is specific for Pretomanid.

ParameterResult
Mean Extraction Recovery72.4%
Matrix EffectNo significant effect observed
Stability

Pretomanid demonstrated good stability under various storage and handling conditions, ensuring sample integrity during routine analysis.

Stability ConditionDurationResult
Freeze-Thaw Stability3 cycles at -80°CStable
Short-term Matrix Stability9 days at -20°C and -80°CStable
Long-term Matrix Stability~203 days at -80°CStable
Stock Solution Stability (Methanol)~4 hours at room temperatureStable
Stock Solution Stability (Methanol)~4 months and 23 days at -80°CStable

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of Pretomanid in plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and stability, making it well-suited for supporting pharmacokinetic and clinical studies of Pretomanid. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis of clinical samples.

References

Application of Pretomanid-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pretomanid-d4, a deuterium-labeled internal standard, in the study of the metabolism and pharmacokinetics of Pretomanid. These guidelines are intended to assist researchers in accurately quantifying Pretomanid in biological matrices and in elucidating its metabolic pathways.

Introduction to Pretomanid and the Role of Deuterated Standards

Pretomanid is a nitroimidazooxazine antimycobacterial agent, a critical component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2][3] Understanding its metabolic fate is crucial for optimizing dosing regimens and ensuring safety and efficacy. Pretomanid undergoes extensive biotransformation through various reductive and oxidative pathways, with cytochrome P450 3A4 (CYP3A4) contributing to approximately 20% of its metabolism.[4][5]

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This subtle change allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis, providing for more accurate and precise quantification by correcting for variability in sample preparation and instrument response.

Application 1: Quantitative Bioanalysis of Pretomanid in Biological Matrices using this compound as an Internal Standard

The accurate determination of Pretomanid concentrations in biological samples like plasma is fundamental to pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Quantification of Pretomanid in Human Plasma

This protocol is adapted from established and validated methods for the quantification of Pretomanid.

1. Materials and Reagents:

2. Preparation of Stock Solutions and Standards:

  • Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Pretomanid Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (500 ng/mL): Dilute the this compound stock solution in ethyl acetate.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 40 µL of ultrapure water.

  • Add 40 µL of the plasma sample, calibration standard, or QC.

  • Add 300 µL of the IS working solution (ethyl acetate containing 500 ng/mL of this compound).

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: Agilent Poroshell C18 column or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Elution: Isocratic elution with 15% A and 85% B.

  • Flow Rate: 400 µL/min.

  • Injection Volume: 10 µL.

  • Autosampler Temperature: 8°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Pretomanid Transition: m/z 360.2 → 175.0

    • This compound Transition: m/z 365.2 → 175.0

5. Data Analysis:

  • Quantify Pretomanid concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentrations of Pretomanid in the QC and unknown samples by interpolation from the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for Pretomanid quantification using a deuterated internal standard.

ParameterResult
Calibration Range10 - 10,000 ng/mL
Inter-day Precision (%CV)< 9%
Intra-day Precision (%CV)< 9%
Accuracy95.2% - 110%
Recovery~72.4%
Matrix EffectNo significant matrix effects observed

Workflow for Pretomanid Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (40 µL) is_add Add this compound Internal Standard (300 µL) plasma->is_add extract Liquid-Liquid Extraction (Ethyl Acetate) is_add->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms ratio Calculate Peak Area Ratio (Pretomanid / this compound) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Pretomanid Concentration curve->quant G cluster_incubation In Vitro Incubation cluster_analysis LC-MS Analysis cluster_identification Metabolite Identification mix 1:1 Mixture of Pretomanid & this compound incubation Incubate with Liver Microsomes/Hepatocytes mix->incubation lc_sep LC Separation of Metabolites incubation->lc_sep ms_detect Full Scan MS Detection lc_sep->ms_detect doublet Identify Isotopic Doublets in Mass Spectrum ms_detect->doublet structure Propose Metabolite Structures based on Mass Shift doublet->structure G cluster_activation Bacterial Activation cluster_effects Bactericidal Effects pretomanid Pretomanid (Prodrug) ddn Ddn (Deazaflavin-dependent nitroreductase) pretomanid->ddn Activation activated Activated Pretomanid Metabolites ddn->activated f420 Reduced F420 f420->ddn no_release Nitric Oxide (NO) Release activated->no_release mycolic_inhibition Inhibition of Mycolic Acid Synthesis activated->mycolic_inhibition cell_death Bacterial Cell Death no_release->cell_death mycolic_inhibition->cell_death

References

Application Notes and Protocols: Pretomanid-d4 as a Tracer in M. tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Pretomanid-d4, a deuterated isotopologue of the anti-tuberculosis drug Pretomanid, as a tracer in Mycobacterium tuberculosis (M. tuberculosis) research. This document covers the mechanism of action of Pretomanid, its pharmacokinetic properties, and protocols for conducting tracer studies to investigate its metabolic fate and impact on mycobacterial metabolism.

Introduction

Pretomanid is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of drug-resistant pulmonary tuberculosis in combination with other drugs.[1][2][3] It is a prodrug that requires activation within M. tuberculosis to exert its bactericidal effects.[1][3] this compound, in which four hydrogen atoms are replaced with deuterium (B1214612), serves as a valuable tool for researchers. Its increased mass allows it to be distinguished from the unlabeled drug in mass spectrometry-based analyses, making it an ideal tracer for metabolic studies and a reliable internal standard for pharmacokinetic assays.

Mechanism of Action

Pretomanid's efficacy stems from a dual mechanism of action that targets both replicating and non-replicating (dormant) M. tuberculosis.

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.

  • Respiratory Poisoning: In anaerobic or hypoxic conditions, characteristic of the host environment for dormant bacilli, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn). This activation process, which involves the reduction of cofactor F420, leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species act as respiratory poisons, leading to cell death.

A key aspect of Pretomanid's activation is its link to the pentose (B10789219) phosphate (B84403) pathway. The regeneration of the reduced F420 cofactor required for Ddn activity is dependent on the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). Research in Mycobacterium smegmatis has shown that treatment with Pretomanid leads to a significant accumulation of metabolites in the pentose phosphate pathway, such as fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate. This is linked to the accumulation of the toxic metabolite methylglyoxal.

Pretomanid Activation and Effect on Pentose Phosphate Pathway

Pretomanid_Pathway Pretomanid Activation and Metabolic Impact cluster_bacterium Mycobacterium tuberculosis cluster_activation Activation Cycle cluster_cofactor Cofactor Regeneration Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid Pretomanid_ext->Pretomanid_int Uptake Ddn Ddn (Nitroreductase) Pretomanid_int->Ddn Reactive_Metabolites Reactive Nitrogen Species (e.g., Nitric Oxide) Pretomanid_int->Reactive_Metabolites Activation F420 F420 (oxidized) Ddn->F420 Ddn->Reactive_Metabolites Produces F420H2 F420H2 (reduced) F420->F420H2 Reduction F420H2->Ddn Cofactor G6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- lactone G6P->_6PG Catalyzed by Fgd1 _6PG->F420H2 PPP_metabolites Downstream PPP Metabolites (e.g., Ribose-5-P, Fructose-6-P) _6PG->PPP_metabolites Leads to accumulation of Methylglyoxal Methylglyoxal (Toxic Metabolite) PPP_metabolites->Methylglyoxal Leads to accumulation of Bactericidal_Effect Bactericidal Effect Methylglyoxal->Bactericidal_Effect Fgd1 Fgd1 (G6P Dehydrogenase) Mycolic_Acid_Synth Mycolic Acid Synthesis Reactive_Metabolites->Mycolic_Acid_Synth Inhibition Reactive_Metabolites->Bactericidal_Effect Respiratory Poisoning Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Disruption Cell_Wall->Bactericidal_Effect

Caption: Pretomanid activation pathway and its impact on mycobacterial metabolism.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Pretomanid in Humans
ParameterValueReference
Cmax (Maximum Concentration) 2.14 - 3.35 mg/L
AUC0-24 (Area Under the Curve) 30.1 - 59.5 mg·h/L
Tmax (Time to Cmax) 4 - 5 hours
Elimination Half-life 16 - 20 hours
Volume of Distribution (Vd/F) 92 - 180 L
Plasma Protein Binding 86.3 - 86.5%
Table 2: In Vitro Activity of Pretomanid against M. tuberculosis
Strain TypeMIC Range (μg/mL)Reference
Drug-Susceptible (DS) 0.005 - 0.48
Monoresistant 0.005 - 0.48
Multidrug-Resistant (MDR) 0.005 - 0.48
Extensively Drug-Resistant (XDR) 0.005 - 0.48

Experimental Protocols

Protocol 1: Quantification of this compound in M. tuberculosis Cultures using LC-MS/MS

Objective: To quantify the uptake and accumulation of this compound in M. tuberculosis cultures over time.

Materials:

  • M. tuberculosis H37Rv (or other strain of interest)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (analytical standard)

  • Pretomanid (unlabeled, for standard curve)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., Agilent Poroshell C18)

Procedure:

  • Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

  • Dosing: Add this compound to the cultures at a final concentration of 1x MIC (or desired concentration).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest 1 mL of the bacterial culture.

  • Cell Lysis and Extraction:

    • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

    • Wash the pellet twice with phosphate-buffered saline (PBS).

    • Resuspend the pellet in 500 µL of acetonitrile.

    • Lyse the cells by bead beating or sonication.

    • Centrifuge at 14,000 x g for 15 minutes to pellet cell debris.

    • Transfer the supernatant containing the extracted this compound to a new tube and evaporate to dryness under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Agilent Poroshell C18 (or equivalent)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Elution: Isocratic or gradient elution suitable for separating Pretomanid. A typical isocratic elution could be 15% A and 85% B.

      • Flow Rate: 400 µL/min

      • Injection Volume: 10 µL

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Pretomanid: m/z 360.2 -> 175.0

        • This compound: m/z 364.2 -> 175.0 (or other appropriate product ion)

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

  • Quantification: Create a standard curve using unlabeled Pretomanid with a fixed concentration of this compound as an internal standard. Calculate the concentration of this compound in the samples based on the standard curve.

Protocol 2: Metabolomic Analysis of M. tuberculosis Treated with this compound

Objective: To identify the metabolic pathways in M. tuberculosis affected by Pretomanid treatment by tracing the metabolic fate of this compound and observing global metabolic changes.

Materials:

  • Same as Protocol 1

  • Methanol (LC-MS grade)

  • Chloroform

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Culture and Dosing: Follow steps 1 and 2 from Protocol 1.

  • Metabolite Extraction:

    • At desired time points, rapidly quench the metabolism by adding the bacterial culture to a cold methanol/water solution (e.g., -20°C).

    • Centrifuge to pellet the cells.

    • Extract metabolites using a biphasic extraction method (e.g., methanol/chloroform/water).

    • Separate the polar (aqueous) and non-polar (organic) phases.

    • Dry the extracts.

  • Untargeted Metabolomics (Polar Metabolites):

    • Reconstitute the dried polar extract.

    • Analyze using a high-resolution mass spectrometer coupled to a liquid chromatograph.

    • Acquire data in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolic features.

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are significantly altered upon this compound treatment.

    • Use metabolic pathway analysis tools (e.g., KEGG) to map the altered metabolites to specific pathways.

    • Specifically, look for the accumulation of metabolites in the pentose phosphate pathway.

  • Tracer Analysis:

    • Search the dataset for mass signals corresponding to this compound and its potential deuterated metabolites.

    • The mass difference between the unlabeled and labeled metabolites will indicate the number of deuterium atoms incorporated.

    • This allows for the tracing of the metabolic transformation of this compound within the bacterium.

Experimental Workflow for this compound Tracer Study

workflow cluster_culture M. tuberculosis Culture cluster_sampling Time-Course Sampling cluster_quant Quantification of Uptake cluster_metabolomics Metabolomic Analysis cluster_results Expected Outcomes Culture Grow M. tuberculosis to mid-log phase Dose Treat with this compound Culture->Dose Sample Harvest samples at various time points Dose->Sample Lysis Cell Lysis & Extraction Sample->Lysis Quench Quench Metabolism & Extract Metabolites Sample->Quench LCMS_Quant LC-MS/MS Analysis (MRM) Lysis->LCMS_Quant Quantify Quantify intracellular this compound LCMS_Quant->Quantify UptakeProfile Time-dependent uptake profile of this compound Quantify->UptakeProfile HRMS High-Resolution MS Analysis Quench->HRMS DataAnalysis Statistical & Pathway Analysis HRMS->DataAnalysis MetabolicPerturbation Identification of perturbed metabolic pathways DataAnalysis->MetabolicPerturbation TracerFate Detection of deuterated metabolites DataAnalysis->TracerFate

Caption: Workflow for a this compound tracer study in M. tuberculosis.

Conclusion

This compound is a powerful tool for elucidating the mechanism of action and metabolic fate of Pretomanid in M. tuberculosis. The protocols outlined in these application notes provide a framework for conducting robust tracer studies. By combining quantitative LC-MS/MS analysis with untargeted metabolomics, researchers can gain valuable insights into how this important anti-tuberculosis drug functions, which can inform the development of new and improved therapeutic strategies.

References

NMR Spectroscopy Applications of Pretomanid-d4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Pretomanid-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application highlighted is its use as an internal standard for the quantitative analysis of Pretomanid. A potential application in metabolic studies is also discussed.

Application Note 1: Quantitative Analysis of Pretomanid using this compound as an Internal Standard by ¹H-NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise and accurate quantification can be achieved.[1]

The use of a deuterated analog of the analyte, such as this compound, as an internal standard in ¹H qNMR offers several advantages. While a deuterated standard is used, it's the residual, non-deuterated protons that can be used for quantification, provided they don't overlap with the analyte signals. More commonly, the deuterated standard is used in conjunction with a deuterated solvent to minimize background signals.[1] The key advantage is the structural similarity between the analyte and the standard, which leads to similar relaxation times and reduces quantification errors.

Data Presentation: Quantitative Parameters for Pretomanid qNMR

The following table summarizes the key parameters for a quantitative ¹H-NMR experiment for Pretomanid using this compound as an internal standard. The chemical shifts are hypothetical and would need to be determined experimentally.

ParameterPretomanid (Analyte)This compound (Internal Standard)Comments
Molecular Weight ValueValueThe exact molecular weights must be used for accurate calculations.
Purity To be determinedCertified purity (e.g., >99%)The purity of the internal standard must be accurately known.[3]
Selected Signal (ppm) Hypothetical δHypothetical δA well-resolved signal, free from overlap with other signals, should be chosen for integration.[1]
Number of Protons NNThe number of protons corresponding to the integrated signal.
T1 Relaxation Time T1 valueT1 valueThe longest T1 value between the analyte and standard determines the required relaxation delay.
Experimental Protocol: qNMR of Pretomanid

This protocol outlines the steps for determining the purity of a Pretomanid sample using this compound as an internal standard.

1. Materials and Reagents:

  • Pretomanid sample (analyte)

  • This compound (internal standard, certified purity)

  • Deuterated NMR solvent (e.g., DMSO-d₆, ensuring both compounds are fully soluble)[4]

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurate Weighing: Accurately weigh approximately 15-30 mg of the Pretomanid sample and 10-15 mg of this compound into a clean, dry vial.[1] Record the exact weights. The goal is an approximate 1:1 molar ratio.[5]

  • Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to the vial.[1] Use a vortex mixer to ensure complete dissolution of both the analyte and the internal standard.[4]

  • Transfer to NMR Tube: Transfer an exact volume (e.g., 0.6 mL) of the solution into a clean, dry 5 mm NMR tube.[4]

3. NMR Data Acquisition:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5mm BBO probe.[6]

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Temperature: 298 K

    • Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).[5]

    • Acquisition Time (AQ): ≥ 3 seconds

    • Number of Scans (NS): 16-64 (to achieve an adequate signal-to-noise ratio).[5]

    • Spectral Width (SW): Appropriate range to cover all signals (e.g., 20 ppm).

4. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[7]

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak.

  • Integration: Integrate the selected, well-resolved signals for both Pretomanid and this compound.

  • Purity Calculation: Calculate the purity of the Pretomanid sample using the following formula[2]:

    P_sample = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • P = Purity

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Pretomanid dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh this compound weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum (Quantitative Parameters) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for quantitative NMR (qNMR) analysis of Pretomanid.

Application Note 2: Potential Application of this compound in Metabolism Studies

Deuterium-labeled compounds can serve as valuable tracers in drug metabolism studies.[8] By administering the deuterated drug, metabolites can be distinguished from endogenous compounds in complex biological matrices like plasma or urine using techniques like NMR or mass spectrometry.

Pretomanid undergoes extensive metabolism through various reductive and oxidative pathways, with CYP3A4 contributing to about 20% of its metabolism.[9][10] The metabolic fate is complex, with no single major pathway identified.[10]

A study involving this compound could help in elucidating its metabolic pathways. The deuterium (B1214612) label would provide a unique signature to track the biotransformation of the parent drug into its various metabolites.

Conceptual Protocol: In Vitro Metabolism of this compound

This protocol outlines a conceptual framework for studying the metabolism of this compound using an in vitro system like human liver microsomes.

1. Incubation:

  • Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and this compound in a suitable buffer.

  • Incubate the mixture at 37°C for a specified time period (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solvent like acetonitrile.

2. Sample Preparation for NMR:

  • Centrifuge the quenched reaction mixture to precipitate proteins.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a deuterated solvent (e.g., D₂O with a buffer) for NMR analysis.

3. NMR Analysis:

  • Acquire ¹H-NMR and potentially ²H-NMR spectra of the sample.

  • Compare the spectra with those of the parent this compound and a control incubation (without the drug).

  • The appearance of new signals correlated with the disappearance of the parent drug would indicate the formation of metabolites.

  • Advanced 2D NMR techniques (e.g., COSY, HSQC) could be employed for the structural elucidation of the newly formed metabolites.

Visualization: Pretomanid Metabolism and the Role of a Deuterated Tracer

Pretomanid_Metabolism cluster_drug Administered Drug cluster_metabolites Metabolites cluster_analysis Analysis pretomanid_d4 This compound reduction Reductive Pathways pretomanid_d4->reduction oxidation Oxidative Pathways (incl. CYP3A4) pretomanid_d4->oxidation metabolite1 Metabolite A-d4 reduction->metabolite1 metabolite2 Metabolite B-d4 oxidation->metabolite2 metabolite_n ...-d4 oxidation->metabolite_n nmr_analysis NMR Spectroscopy metabolite1->nmr_analysis metabolite2->nmr_analysis metabolite_n->nmr_analysis

Caption: Conceptual overview of this compound metabolism and analysis.

References

Application Note: Quantitative Analysis of Pretomanid in Human Plasma by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Pretomanid, a key component of novel treatment regimens for multidrug-resistant tuberculosis, in human plasma. To ensure the highest accuracy and precision, the method employs a stable isotope-labeled internal standard, Pretomanid-d5. While validated methods for Pretomanid predominantly utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this note outlines a comprehensive, albeit theoretical, GC-MS protocol. This includes detailed procedures for sample preparation, silylation derivatization, and instrument parameters. The provided quantitative data, adapted from published LC-MS/MS studies, serves as a benchmark for the expected performance of this proposed GC-MS method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for Pretomanid.

Introduction

Pretomanid is a nitroimidazooxazine antibiotic that has been approved for the treatment of extensively drug-resistant tuberculosis (XDR-TB) and treatment-intolerant or nonresponsive multidrug-resistant tuberculosis (MDR-TB) in combination with bedaquiline (B32110) and linezolid. Given its critical role in treating challenging tuberculosis infections, there is a significant need for reliable and accurate analytical methods to quantify Pretomanid concentrations in biological matrices for pharmacokinetic and therapeutic drug monitoring studies.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform with high chromatographic resolution and sensitive detection. The use of a deuterated internal standard, such as Pretomanid-d5 (PA-824-d5), is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis. This application note provides a detailed protocol for a proposed GC-MS method for the determination of Pretomanid in human plasma.

Experimental Protocols

1. Materials and Reagents

  • Pretomanid analytical standard

  • Pretomanid-d5 (PA-824-d5) internal standard

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (HPLC grade)

  • Methyl t-butyl ether (MTBE, HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

2. Standard Solutions and Quality Controls

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pretomanid and Pretomanid-d5 in methanol.

  • Working Standard Solutions: Serially dilute the Pretomanid primary stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Pretomanid-d5 primary stock solution with methanol.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation

  • Aliquoting: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL Pretomanid-d5 internal standard working solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 2 mL of MTBE and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Splitless mode, 250°C

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • MS Source: Electron Ionization (EI), 70 eV

  • MS Quadrupole: 150°C

  • MS Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Pretomanid (as TMS derivative): m/z values to be determined from experimental analysis of the derivatized standard.

    • Pretomanid-d5 (as TMS derivative): m/z values to be determined from experimental analysis of the derivatized standard.

Data Presentation

Disclaimer: The following quantitative data is adapted from a validated LC-MS/MS method and is presented here to serve as a performance benchmark for the proposed GC-MS method.

Table 1: Calibration Curve for Pretomanid Analysis

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy% RSD
100.012105.26.8
250.031102.15.4
1000.12498.74.1
5000.61899.23.5
10001.235100.52.8
50006.175101.32.1
1000012.34899.81.9

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Mean Conc. (ng/mL) ± SDIntra-Day % AccuracyIntra-Day % RSDInter-Day Mean Conc. (ng/mL) ± SDInter-Day % AccuracyInter-Day % RSD
LLOQ1010.8 ± 0.7108.06.510.9 ± 0.8109.07.3
Low2524.5 ± 1.598.06.124.8 ± 1.799.26.9
Medium40003980 ± 18099.54.54020 ± 210100.55.2
High80008120 ± 350101.54.38090 ± 390101.14.8

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Pretomanid-d5 IS plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip cent1 Centrifugation precip->cent1 lle Liquid-Liquid Extraction (MTBE) cent1->lle cent2 Centrifugation lle->cent2 evap Evaporation to Dryness cent2->evap deriv Derivatization (BSTFA) evap->deriv injection GC Injection (1 µL) deriv->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: GC-MS workflow for Pretomanid analysis.

Deuterated_Standard_Principle cluster_process Analytical Process cluster_result Result Analyte Pretomanid (Analyte) Extraction Extraction & Derivatization Analyte->Extraction IS Pretomanid-d5 (Internal Standard) IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Accurate Concentration Ratio->Concentration Correlates to Concentration

Caption: Principle of deuterated internal standard use.

Troubleshooting & Optimization

Technical Support Center: Pretomanid-d4 Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pretomanid-d4 bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of this compound in biological samples using LC-MS/MS.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.

Q1: Why is the signal intensity for this compound low and variable in my plasma/serum samples?

A1: Low and inconsistent signal intensity is a classic sign of matrix effects, particularly ion suppression.[1] Endogenous components in biological matrices, such as phospholipids (B1166683), can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This leads to a suppressed and erratic signal, which can compromise the accuracy, precision, and sensitivity of your assay.[1][2]

Troubleshooting Steps:

  • Confirm Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression.[1]

  • Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[3][4]

  • Chromatographic Separation: Adjust your LC method to separate this compound from the regions where ion suppression occurs. This can be achieved by modifying the mobile phase, gradient, or switching to a different column chemistry.[3][5]

  • Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[4][5][6]

Q2: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be related to matrix effects?

A2: Yes, inconsistent results for QC samples are a strong indicator of unmanaged matrix effects.[6] Different lots of biological matrices can have varying compositions, leading to different degrees of ion suppression from one sample to another.[6] This variability results in poor accuracy and precision.

Troubleshooting Steps:

  • Evaluate Matrix Lot Variability: Test different batches of blank matrix to assess the consistency of the matrix effect.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus compensating for variations.[3] However, significant chromatographic separation between the analyte and the SIL-IS can lead to differential matrix effects.[6] Ensure they co-elute as closely as possible.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[7] This helps to normalize the matrix effect between the calibrators and the unknown samples.

Q3: The peak shape for this compound is broad or splitting. What could be the cause?

A3: Poor peak shape can be caused by several factors, including matrix effects.[7] Co-eluting matrix components can interfere with the chromatography, and contaminants can build up on the analytical column.[7][8]

Troubleshooting Steps:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove the interfering components causing poor peak shape.[7]

  • Column Maintenance: Ensure your analytical column is not contaminated. Implement a column washing procedure between runs and regularly check its performance.

  • Check for Metal Chelation: Some compounds can interact with the metal surfaces of standard HPLC columns, leading to peak tailing and signal suppression. If you suspect this, consider using a metal-free or PEEK-lined column.[9]

Quantitative Data on Matrix Effects

The following tables present illustrative data to demonstrate the impact of matrix effects and the effectiveness of different mitigation strategies. Note: This data is for demonstration purposes and not derived from specific studies on this compound.

Table 1: Illustrative Matrix Effect of this compound in Various Biological Matrices

Biological MatrixSample Preparation MethodMatrix Factor (MF)% Ion Suppression/Enhancement
Human PlasmaProtein Precipitation0.4555% Suppression
Human PlasmaLiquid-Liquid Extraction0.8218% Suppression
Human PlasmaSolid-Phase Extraction0.955% Suppression
Rat UrineDilute-and-Shoot (10x)0.7030% Suppression
Rat UrineSolid-Phase Extraction0.982% Suppression
Mouse Lung HomogenateProtein Precipitation0.3070% Suppression
Mouse Lung HomogenateHybridSPE-Phospholipid0.928% Suppression

Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. MF < 1 indicates ion suppression, while MF > 1 indicates ion enhancement.

Table 2: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma

MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)Throughput
Protein Precipitation (PPT)9555% Suppression43High
Liquid-Liquid Extraction (LLE)8518% Suppression70Medium
Solid-Phase Extraction (SPE)925% Suppression87Low

Process Efficiency (%) = (Recovery × Matrix Factor) × 100

Visual Troubleshooting and Workflows

Troubleshooting_Matrix_Effects start Inconsistent Results or Low Signal for this compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 q2 Assess Matrix Effect (Post-Extraction Spike) q1->q2 Yes action1 Implement a SIL-IS (e.g., this compound) q1->action1 No q3 Is Matrix Effect > 15%? q2->q3 action2 Optimize Sample Prep (LLE, SPE, HybridSPE) q3->action2 Yes end_ok Method Optimized q3->end_ok No action1->q2 action3 Optimize Chromatography (Gradient, Column) action2->action3 action4 Use Matrix-Matched Calibrators action3->action4 end_revalidate Re-validate Method action4->end_revalidate

Caption: Troubleshooting decision tree for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of matrix effects, recovery, and overall process efficiency.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound standard solution

  • Reconstitution solvent

  • All necessary reagents for the chosen extraction method

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.

    • Set B (Post-extraction Spike): Extract blank matrix using your established protocol. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.[1]

    • Set C (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process begins.[1]

  • Analyze: Analyze all three sets of samples by LC-MS/MS.

  • Calculate:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)

    • Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A) = MF × RE

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to minimize matrix effects.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges/plates

  • Methanol (MeOH)

  • Deionized water

  • Acidic or basic solution for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)

  • Elution solvent (e.g., 5% ammonium hydroxide (B78521) in MeOH)

Procedure:

  • Condition: Condition the SPE sorbent by passing 1 mL of MeOH followed by 1 mL of deionized water.

  • Load: Pretreat plasma sample (e.g., dilute 1:1 with 2% formic acid in water). Load the pretreated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% MeOH in water) to remove salts and polar interferences.

  • Elute: Elute this compound with 1 mL of the elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Post-Elution Condition 1. Condition (MeOH, then H2O) Load 2. Load (Pre-treated Plasma) Condition->Load Wash 3. Wash (Remove Polar Interferences) Load->Wash Elute 4. Elute (Collect this compound) Wash->Elute Dry 5. Evaporate to Dryness Elute->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Analysis 7. Inject into LC-MS/MS Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[10]

Q2: Why is this compound used as an internal standard? A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS has nearly identical chemical and physical properties to the analyte (Pretomanid). Therefore, it co-elutes and experiences the same degree of matrix effect and variability during sample preparation and injection.[3] By measuring the ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.

Q3: Can I just dilute my samples to get rid of matrix effects? A3: Dilution can be an effective strategy for reducing matrix effects because it lowers the concentration of interfering endogenous compounds.[4][5] However, this approach is only feasible if the concentration of Pretomanid in the diluted sample remains well above the lower limit of quantitation (LLOQ) of the assay.[5]

Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects? A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered to be less susceptible to matrix effects than Electrospray Ionization (ESI). However, ESI is often more suitable for a wider range of compounds. If you are experiencing significant matrix effects with ESI, testing APCI could be a viable alternative if the compound is amenable to this ionization technique.

Q5: How do phospholipids from plasma cause ion suppression? A5: Phospholipids are a major component of cell membranes and are abundant in plasma. During ESI, they can compete with the analyte for access to the droplet surface for ionization, alter the droplet's physical properties (like surface tension), and suppress the overall ionization efficiency, leading to a reduced signal for the analyte of interest. They are a notorious cause of matrix effects in bioanalysis.

References

Improving peak shape for Pretomanid-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of Pretomanid-d4 in their chromatographic experiments.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. The following sections address common peak shape issues encountered with this compound and provide systematic solutions.

Issue 1: Peak Tailing

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is often caused by secondary interactions with the stationary phase or suboptimal mobile phase conditions. Here’s how to troubleshoot:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with this compound, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups. The addition of an acidic modifier like formic acid or acetic acid is a common strategy.[1][2] For example, using a mobile phase of 0.1% formic acid in both water and acetonitrile (B52724) can improve peak shape.[1]

    • Solution 2: Use an End-Capped Column: Employ a column with high-density end-capping to minimize the number of accessible silanol groups.

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol interactions.[3]

  • Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, using a guard column or replacing the analytical column may be necessary.

  • Metal Contamination: Trace metals in the stationary phase or system can chelate with the analyte.

    • Solution: Use a column with low metal content or add a chelating agent like EDTA to the mobile phase in small concentrations, if compatible with your detection method.

Issue 2: Peak Fronting

Q2: I am observing peak fronting for this compound. What could be the issue and how do I resolve it?

A2: Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the mobile phase.[4][5][6][7][8]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3][4]

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.[9][10]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and keep the injection volume to a minimum.

Issue 3: Broad or Split Peaks

Q3: My this compound peak is broad or split. What are the troubleshooting steps?

A3: Broad or split peaks can arise from various issues, including problems with the column, injection, or mobile phase.[11]

  • Column Void or Channeling: A void at the head of the column or channels in the packing bed can cause the sample to travel through different paths, resulting in a distorted peak.[3][8]

    • Solution: Check for a void at the column inlet. If a void is present, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are secure to eliminate dead volume.

  • Co-elution with an Interfering Peak: An impurity or matrix component eluting very close to this compound can make the peak appear broad or split.

    • Solution: Adjust the mobile phase composition or gradient profile to improve the resolution between this compound and the interfering substance.

Frequently Asked Questions (FAQs)

Q4: What are typical starting chromatographic conditions for this compound analysis?

A4: Based on published methods, a good starting point for developing a method for this compound would be:

  • Column: A C18 reversed-phase column is commonly used.[1][2][12][13][14]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier is often effective. For example, a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) has been used successfully.[1] Another option is using a buffer like ammonium (B1175870) acetate (B1210297) at a controlled pH.[2]

  • Detection: Mass spectrometry (MS) is a common detection method for deuterated compounds due to its high selectivity and sensitivity.[1][12][15][16]

Q5: Does the deuterium (B1214612) labeling in this compound significantly affect its chromatographic behavior compared to unlabeled Pretomanid (B1679085)?

A5: Deuterium labeling typically has a minimal effect on the chromatographic behavior of a molecule. You might observe a slight shift in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. However, the labeling itself is not a direct cause of poor peak shape. The underlying chemical properties that influence peak shape are generally the same for both the deuterated and non-deuterated forms.

Q6: How does mobile phase pH affect the retention and peak shape of Pretomanid?

A6: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pretomanid. By controlling the pH, you can control the ionization state of the analyte and any residual silanols on the column. For basic compounds, using a low pH mobile phase can lead to better peak shapes by minimizing undesirable secondary interactions.[17][18] One study found that a mobile phase of 10 mM ammonium acetate at pH 3 provided good peak parameters for Pretomanid.[2]

Data Presentation

The following tables summarize experimental conditions from published methods for Pretomanid analysis, which can be adapted for this compound.

Table 1: Reported LC-MS/MS Conditions for Pretomanid Analysis

ParameterMethod 1Method 2Method 3
Column Agilent Poroshell C18Agilent Eclipse plus C18HiQ Sil C18
Mobile Phase A 0.1% Formic Acid in Water0.1% Ammonia in Water10 mM Ammonium Acetate (pH 3)
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanolMethanol
Elution Isocratic (15% A, 85% B)Isocratic (20% B, 80% A)Isocratic (65% A, 35% B)
Flow Rate 400 µl/min0.4 mL/minNot Specified
Reference [1][12][2]

Experimental Protocols

Protocol 1: LC-MS/MS Method from Malo et al. [1]

  • Chromatographic System: High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Column: Agilent Poroshell C18.

  • Mobile Phase:

    • A: 0.1% formic acid in LC/MS grade water.

    • B: 0.1% formic acid in acetonitrile.

  • Elution Conditions: Isocratic elution with 15% mobile phase A and 85% mobile phase B.

  • Flow Rate: 400 µl/min.

  • Injection Volume: 10 µl.

  • Autosampler Temperature: ~8°C.

  • Total Run Time: 4 minutes.

  • Detection: Electrospray ionization with mass detection in multiple reaction monitoring (MRM) mode.

Visualizations

Below is a logical workflow for troubleshooting poor peak shape for this compound.

G start Start: Poor Peak Shape Observed for this compound peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad_split Broad or Split Peak peak_type->broad_split Broad/Split tailing_causes Potential Causes: - Secondary Silanol Interactions - Column Contamination - Metal Contamination tailing->tailing_causes fronting_causes Potential Causes: - Column Overload - Sample Solvent Mismatch fronting->fronting_causes broad_split_causes Potential Causes: - Column Void/Channeling - Extra-Column Volume - Co-elution broad_split->broad_split_causes tailing_solutions Solutions: - Adjust Mobile Phase pH (e.g., add Formic Acid) - Use End-Capped Column - Flush Column / Use Guard Column tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute Sample / Reduce Injection Volume - Dissolve Sample in Initial Mobile Phase fronting_causes->fronting_solutions broad_split_solutions Solutions: - Replace Column / Use Guard Column - Minimize Tubing Length - Optimize Mobile Phase/Gradient broad_split_causes->broad_split_solutions end End: Improved Peak Shape tailing_solutions->end fronting_solutions->end broad_split_solutions->end

Caption: Troubleshooting workflow for this compound peak shape issues.

References

Technical Support Center: Pretomanid-d4 Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Pretomanid-d4 during sample preparation. The following information is compiled to address common challenges and ensure the integrity of analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during sample preparation?

While specific stability studies on this compound are not extensively published, potential issues can be inferred from studies on Pretomanid and general knowledge of deuterated compounds. The primary concerns include:

  • Degradation under specific pH conditions: Pretomanid has been shown to degrade under basic (alkaline) and, to a lesser extent, acidic conditions.[1][2] Therefore, exposure of this compound to strong acids or bases during sample extraction should be minimized.

  • Photostability: Pretomanid is sensitive to light.[3] It is crucial to protect samples containing this compound from light to prevent photodegradation.[2][4]

  • Isotopic Exchange: Deuterated standards can sometimes undergo back-exchange of deuterium (B1214612) atoms with hydrogen from the solvent, especially if the deuterium atoms are on heteroatoms. While the position of deuteration on this compound is important, this is a general consideration for all deuterated standards.

Q2: What are the recommended storage conditions for this compound stock and working solutions?

Based on stability data for Pretomanid, the following storage conditions are recommended for this compound solutions to ensure stability:

  • Stock Solutions: Methanol is a common solvent for Pretomanid stock solutions. Long-term storage at approximately -80°C has been shown to maintain the stability of Pretomanid for extended periods (e.g., up to 4 months and 23 days). Short-term stability has been demonstrated at room temperature for about 4 hours.

  • Working Solutions: Short-term stability of Pretomanid working solutions has been demonstrated for up to 72 hours at -20°C and for 2 hours at room temperature. Long-term stability at -80°C has been shown for up to 77 days.

  • Plasma Samples: Pretomanid is stable in plasma for at least 9 days at both -20°C and -80°C, with long-term stability demonstrated for over 200 days at -80°C. It is also stable in whole blood for up to 2 hours at room temperature.

Q3: Can freeze-thaw cycles affect the stability of this compound in plasma?

For the parent drug, Pretomanid, stability has been demonstrated for up to three freeze-thaw cycles when stored at -80°C. It is reasonable to expect this compound to exhibit similar stability. To minimize the risk of degradation, it is advisable to limit the number of freeze-thaw cycles.

Q4: Are there any known issues with chromatographic separation of this compound and Pretomanid?

Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the isotopic effect. While specific data for this compound is not available, it is a possibility that should be monitored during method development. If a chromatographic shift occurs, it could lead to differential ion suppression, potentially affecting the accuracy of quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Causes Recommended Solutions
Inconsistent or low this compound response Degradation of the internal standard during sample preparation.- Ensure all sample preparation steps are performed away from direct light.- Avoid exposure to strong acids or bases.- Minimize the time samples are kept at room temperature.- Check the pH of all solutions used in the extraction process.
Incomplete extraction or recovery.- Optimize the extraction method (e.g., liquid-liquid extraction solvent, pH). The recovery for Pretomanid has been reported to be around 72.4%.- Ensure thorough vortexing and centrifugation steps.
High variability in this compound peak area Instability in the final extract (on-instrument instability).- Pretomanid has shown on-instrument stability for at least 48 hours. If variability is high, investigate the stability in your specific autosampler conditions.- Ensure the composition of the final extract is compatible with the mobile phase to prevent precipitation.
Inconsistent sample processing.- Use a consistent and validated sample preparation workflow.- Ensure accurate and precise pipetting of the internal standard solution.
Chromatographic peak splitting or tailing for this compound Interaction with the analytical column.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Use a guard column to protect the analytical column from matrix components.
Degradation on the column.- Investigate if the column temperature is too high.
Shift in this compound retention time relative to Pretomanid Isotopic effect in reverse-phase chromatography.- This is a known phenomenon for some deuterated standards. Ensure that the integration window for both the analyte and the internal standard is appropriate.- If the shift is significant and causes issues with matrix effects, consider using a ¹³C-labeled internal standard if available, as these show negligible chromatographic shifts.

Quantitative Data Summary

The following tables summarize the stability of the parent drug, Pretomanid, under various conditions. These can serve as a reliable guide for handling this compound.

Table 1: Pretomanid Stock and Working Solution Stability

Solution TypeStorage ConditionDuration
Stock Solution (in Methanol)Room Temperature~4 hours
Stock Solution (in Methanol)~-80°C~4 months and 23 days
Working SolutionRoom Temperature2 hours
Working Solution~-20°C~72 hours
Working Solution (in Methanol)~-80°C~77 days

Table 2: Pretomanid Stability in Biological Matrices

MatrixStorage ConditionDuration
Whole BloodRoom TemperatureUp to 2 hours
Plasma~-20°CAt least 9 days
Plasma~-80°CAt least 203 days
Plasma (Freeze-Thaw)~-80°C3 cycles

Table 3: Forced Degradation of Pretomanid

Stress ConditionObservation
Acidic HydrolysisSome degradation observed.
Basic HydrolysisSignificant degradation observed.
OxidativeTwo additional peaks observed, with ~4.77% degradation.
Photolytic (UV Light)Degradation observed.
ThermalNo significant degradation observed.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This method was developed for the quantification of Pretomanid in human plasma and can be adapted for use with this compound as the internal standard.

  • Materials: Human plasma, this compound internal standard working solution, extraction solvent (details not specified in the provided text, but typically an organic solvent like methyl tert-butyl ether or ethyl acetate (B1210297) is used).

  • Procedure:

    • Pipette 40 µL of plasma sample into a microcentrifuge tube.

    • Add the internal standard (this compound) solution.

    • Add the organic extraction solvent.

    • Vortex mix to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions for Pretomanid Analysis

  • Column: Agilent Poroshell C18

  • Mobile Phase: Isocratic elution (specific components not detailed in the provided text).

  • Flow Rate: 400 µL/min

  • Detection: Electrospray ionization (ESI) with mass detection in multiple reaction monitoring (MRM) mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (40 µL) add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection quantification Data Quantification detection->quantification

Caption: General workflow for sample preparation and analysis.

Troubleshooting_Tree start Inconsistent This compound Response check_prep Review Sample Preparation Procedure start->check_prep check_storage Verify Storage Conditions start->check_storage check_instrument Assess Instrument Performance start->check_instrument solution_light Protect from Light check_prep->solution_light Light Exposure? solution_ph Avoid Extreme pH check_prep->solution_ph pH Issue? solution_temp Minimize Room Temp Exposure check_storage->solution_temp Bench-top Time? solution_ft Limit Freeze-Thaw Cycles check_storage->solution_ft Excessive F-T? solution_autosampler Check Autosampler Stability check_instrument->solution_autosampler On-instrument Instability?

Caption: Troubleshooting decision tree for internal standard variability.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_isotopic Isotopic Factors main This compound Stability ph pH (Degradation in Base) main->ph oxidation Oxidation main->oxidation hydrolysis Hydrolysis main->hydrolysis temp Temperature (Storage & Bench-top) main->temp light Light Exposure (Photodegradation) main->light exchange Isotopic Exchange main->exchange rt_shift Chromatographic Shift main->rt_shift

Caption: Factors affecting this compound stability.

References

Technical Support Center: Pretomanid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pretomanid-d4 calibration curves in LC-MS/MS analyses.

Troubleshooting Guides

Issue: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can arise from various factors, from sample preparation to instrument settings. Follow this workflow to diagnose the root cause.

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep_start Start: Poor Linearity check_prep Verify Standard/Sample Preparation prep_start->check_prep prep_error Error in Dilution Series or IS Spiking? check_prep->prep_error Potential Issue fix_prep Re-prepare Standards and QCs prep_error->fix_prep Yes check_chrom Evaluate Chromatography prep_error->check_chrom No fix_prep->prep_start Re-run coelution Analyte/IS Co-elution? check_chrom->coelution peak_shape Good Peak Shape? coelution->peak_shape Yes adjust_lc Optimize LC Method (Gradient, Column, etc.) coelution->adjust_lc No peak_shape->adjust_lc No check_ms Check MS Detector peak_shape->check_ms Yes adjust_lc->check_chrom Re-run detector_saturation Detector Saturation at High Conc.? check_ms->detector_saturation matrix_effects Differential Matrix Effects? detector_saturation->matrix_effects No adjust_ms Adjust Detector Settings or Dilute High Conc. Standards detector_saturation->adjust_ms Yes eval_matrix Conduct Matrix Effect Experiment matrix_effects->eval_matrix Yes check_integration Review Peak Integration matrix_effects->check_integration No adjust_ms->check_ms Re-run eval_matrix->check_integration integration_error Inconsistent Integration? check_integration->integration_error integration_error->prep_start No, Issue Persists Consult Instrument Specialist reintegrate Manually Reintegrate and Re-evaluate integration_error->reintegrate Yes reintegrate->check_integration Re-evaluate

Caption: Troubleshooting workflow for poor calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Pretomanid (B1679085) using this compound as an internal standard (IS) shows poor linearity, especially at the lower or upper ends. What are the common causes?

A1: Poor linearity in your calibration curve can stem from several sources. Here are some of the most common culprits:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause. Carefully re-prepare your calibration standards and quality control (QC) samples.

  • Differential Matrix Effects: Even though this compound is a stable isotope-labeled internal standard, it can experience different ion suppression or enhancement compared to the unlabeled Pretomanid, especially in complex matrices like plasma.[1][2] This "differential matrix effect" can lead to non-linearity.[1]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear at the upper end.

  • Suboptimal Chromatography: Poor peak shape or co-elution of interferences can affect the accuracy of peak integration, particularly at the lower limit of quantification (LLOQ).

Q2: I'm observing high variability in the this compound internal standard signal across my samples. What could be the reason?

A2: Variability in the internal standard's signal intensity often points to issues with sample preparation or matrix effects.[1] Consider the following:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples, calibrators, and QCs.

  • Differential Matrix Effects: As mentioned, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[1][2] This can vary from sample to sample depending on the biological matrix composition.

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically unstable positions.[1]

Q3: My Pretomanid and this compound peaks are not perfectly co-eluting. Is this a problem and how can I fix it?

A3: Yes, a lack of perfect co-elution between the analyte and the internal standard can be problematic.[1] Deuteration can sometimes lead to slight changes in retention time.[3] If the two compounds elute at different times, they may be subjected to different matrix effects, which can compromise analytical accuracy.[1][2]

Troubleshooting Steps:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[2]

  • Use a Different Internal Standard: If co-elution cannot be achieved, consider using an alternative stable isotope-labeled internal standard, such as one with ¹³C or ¹⁵N labels, which are less likely to affect retention time.[3]

Q4: How can I assess if matrix effects are impacting my Pretomanid quantitation?

A4: A post-extraction addition experiment is a standard method to evaluate matrix effects.[1]

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) and then spike the extracted matrix with the standards at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the standards at the same concentrations before performing the extraction.[2]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

G cluster_sets Sample Sets for Matrix Effect Evaluation cluster_calc Calculations set_a Set A: Analyte in Solvent matrix_effect Matrix Effect = (B / A) * 100 set_a->matrix_effect set_b Set B: Blank Matrix Extract + Analyte set_b->matrix_effect recovery Recovery = (C / B) * 100 set_b->recovery set_c Set C: Blank Matrix + Analyte -> Extract set_c->recovery

Caption: Logical relationship for assessing matrix effects.

Experimental Protocols & Data

Validated LC-MS/MS Method for Pretomanid in Human Plasma

The following is a summary of a validated method for the quantification of Pretomanid in human plasma.[4][5][6]

Sample Preparation (Liquid-Liquid Extraction)

  • To 40 µL of human plasma, add the internal standard (this compound).

  • Perform liquid-liquid extraction.

Chromatographic Conditions

  • Column: Agilent Poroshell C18[4][5][6]

  • Mobile Phase A: 0.1% formic acid in water[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[4]

  • Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B[4]

  • Flow Rate: 400 µL/min[4][5][6]

  • Injection Volume: 10 µL[4]

  • Run Time: 4 minutes[4]

Mass Spectrometry Conditions

  • Instrument: AB Sciex API 3200 mass spectrometer[4][5][6]

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)[4][5][6]

Performance Data

The validated method demonstrated the following performance characteristics:[4][5][6]

ParameterResult
Calibration Range 10 – 10,000 ng/mL
Inter-day Precision (%CV) < 9%
Intra-day Precision (%CV) < 9%
Accuracy 95.2% – 110%
Recovery 72.4%
Matrix Effects No significant effects observed

MRM Transitions

A separate study reported the following MRM transitions for Pretomanid and an internal standard (Metronidazole):[7]

CompoundQ1 (m/z)Q3 (m/z)
Pretomanid360.1175.1
Metronidazole (IS)172.1128.1

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Pretomanid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pretomanid (B1679085), a key component in novel tuberculosis treatment regimens. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Pretomanid-d4 (or a similar isotopologue like PA-824-d5), and comparing its performance against a method employing a non-isotopically labeled internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical assays, and this guide will furnish the supporting data to illustrate its advantages.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of LC-MS/MS assays. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.

Table 1: Comparison of Validation Parameters

Validation ParameterMethod with Deuterated IS (Pretomanid-d5)[1]Method with Non-Deuterated IS (Metronidazole)[2]
Linearity Range (ng/mL) 10 - 10,00050 - 7,500
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was "good"
Intra-day Precision (%CV) < 9%< 15%
Inter-day Precision (%CV) < 9%< 15%
Intra-day Accuracy (%) 95.2 - 110%Within ±15% of nominal
Inter-day Accuracy (%) 95.2 - 110%Within ±15% of nominal
Recovery (%) 72.4Within acceptable limits

The data clearly indicates that the method employing a deuterated internal standard demonstrates superior precision and a wider linear dynamic range.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized protocols for the two compared methods.

Method 1: LC-MS/MS with Deuterated Internal Standard (Pretomanid-d5)[1]

This method was developed for the quantification of Pretomanid in human plasma.

1. Sample Preparation:

  • A 40 µL aliquot of human plasma is used.

  • Protein precipitation is performed followed by liquid-liquid extraction.

2. Chromatographic Conditions:

  • Column: Agilent Poroshell C18[1][3]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B

  • Flow Rate: 400 µL/min

  • Injection Volume: 10 µL

  • Run Time: 4 minutes

3. Mass Spectrometric Conditions:

  • Instrument: AB Sciex API 3200 mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pretomanid: m/z 360.2 → 175.0

    • PA-824-d5 (IS): m/z 365.2 → 175.0

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Metronidazole)

This method was developed for the simultaneous quantification of Pretomanid and Pyrazinamide (B1679903) in rat plasma.

1. Sample Preparation:

  • Details on the specific sample preparation technique were not provided in the abstract.

2. Chromatographic Conditions:

  • Column: Agilent Eclipse plus C18 (100 mm × 2.1 mm, 3.5 μm)

  • Mobile Phase: Details not specified in the abstract.

  • Elution: Gradient elution.

  • Column Temperature: 30 °C

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI in positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pretomanid: m/z 360.1 → 175.1

    • Metronidazole (IS): m/z 172.1 → 128.1

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the bioanalytical method validation workflow.

G Bioanalytical Method Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (40 µL) add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Workflow for bioanalytical sample analysis.

G Rationale for Using a Deuterated Internal Standard cluster_properties Physicochemical Properties cluster_advantage Resulting Advantages pretomanid Pretomanid (Analyte) retention Identical Retention Time pretomanid->retention ionization Similar Ionization Efficiency pretomanid->ionization extraction_recovery Comparable Extraction Recovery pretomanid->extraction_recovery pretomanid_d4 This compound (IS) pretomanid_d4->retention pretomanid_d4->ionization pretomanid_d4->extraction_recovery matrix_effect Compensation for Matrix Effects retention->matrix_effect ionization->matrix_effect variability Correction for Procedural Variability extraction_recovery->variability accuracy Improved Accuracy and Precision matrix_effect->accuracy variability->accuracy

References

A Comparative Guide to the Cross-Validation of Pretomanid Assays Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pretomanid (B1679085), a critical component of novel treatment regimens for drug-resistant tuberculosis. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for bioanalysis due to their high sensitivity and selectivity. A key aspect of these robust assays is the use of a stable isotope-labeled internal standard, such as deuterated Pretomanid, to ensure accuracy and precision.

This document details a validated method for Pretomanid analysis in human plasma and compares it with other reported assays. The information is intended for researchers, scientists, and drug development professionals involved in the clinical and preclinical study of Pretomanid.

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS assay for Pretomanid in human plasma is presented below. This method utilizes a deuterated internal standard, Pretomanid-d5.[1]

Method 1: Validated LC-MS/MS Assay in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • Thaw plasma samples, calibration standards, and quality controls (QCs) at room temperature.

  • Sonicate the samples for approximately 5 minutes.

  • Aliquot 40 µL of water into 1.5 mL microcentrifuge tubes.

  • Add 40 µL of each plasma sample, standard, or QC to the tubes.

  • Add 300 µL of the internal standard extraction solution (ethyl acetate (B1210297) containing 500 ng/mL of Pretomanid-d5). For the double blank, use ethyl acetate without the internal standard.

  • Vortex the tubes for 10 minutes at 1500 rpm.

  • Centrifuge at 13,000 rpm for 10 minutes at approximately 8°C.

  • Transfer the supernatant (organic layer) to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

2. Chromatographic Conditions [1]

  • HPLC System: Agilent Poroshell C18 column.

  • Mobile Phase A: 0.1% formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Elution: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.

  • Flow Rate: 400 µL/min.

  • Run Time: 4 minutes.

  • Injection Volume: 10 µL.

  • Autosampler Temperature: ~8°C.

3. Mass Spectrometry Conditions [1]

  • Mass Spectrometer: AB Sciex API 3200 Q Trap.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pretomanid: m/z 360.2 → 175.0

    • Pretomanid-d5: m/z 365.2 → 175.0

  • Gas Settings (Nitrogen): Nebulizing gas at 40, turbo spray gas at 50, and curtain gas at 20 (arbitrary units).

  • Temperature: 550°C.

Performance Data Comparison

The performance of a bioanalytical method is assessed through a series of validation experiments. The table below compares the key validation parameters of the detailed human plasma assay (Method 1) with another LC-MS/MS method developed for rat plasma (Method 2).

ParameterMethod 1: Human Plasma Assay[1]Method 2: Rat Plasma Assay
Internal Standard Pretomanid-d5Metronidazole
Calibration Range 10 - 10,000 ng/mL50 - 7,500 ng/mL
Regression Model Quadratic (weighted by 1/x²)Not Specified, r > 0.9967
Intra-day Precision (%CV) < 9%< 15%
Inter-day Precision (%CV) < 9%< 15%
Accuracy 95.2% - 110%Within ±15% of nominal
Recovery 72.4%Not specified
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the bioanalytical method validation and sample analysis process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (40 µL) Add_IS Add Internal Standard (Pretomanid-d5 in Ethyl Acetate) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometry Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Peak Area Ratio (Pretomanid / Pretomanid-d5) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Report Concentration Calibrate->Result

Bioanalytical Workflow for Pretomanid Quantification.

Discussion on Deuterated Internal Standards: Pretomanid-d4 vs. Pretomanid-d5

The user inquiry specified this compound. However, the detailed, publicly available scientific literature predominantly cites the use of Pretomanid-d5 as the deuterated internal standard for bioanalytical assays. The European Medicines Agency's assessment report for Pretomanid also references the use of d5-pretomanid in a validated assay.

The choice of the degree of deuteration (e.g., d4 vs. d5) depends on the synthetic availability and the need to have a stable isotope-labeled standard with a sufficient mass shift from the parent drug to avoid mass spectral overlap, while maintaining similar chromatographic behavior. For robust bioanalytical methods, a stable isotope-labeled internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.

Conclusion

The cross-validation of Pretomanid assays using a deuterated internal standard like Pretomanid-d5 is crucial for ensuring reliable pharmacokinetic data in drug development. The presented LC-MS/MS method demonstrates high precision and accuracy, meeting the stringent requirements of regulatory agencies. While different methods may be employed for various biological matrices, the core principles of using a stable isotope-labeled internal standard and rigorous validation remain paramount. The data and protocols summarized in this guide provide a valuable resource for scientists and researchers in the field of tuberculosis drug development, facilitating the establishment and comparison of robust bioanalytical methods for Pretomanid.

References

A Head-to-Head Comparison: Pretomanid-d4 vs. High-Resolution Mass Spectrometry for Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in drug development on the strengths and applications of stable isotope labeling and untargeted metabolomics in the characterization of Pretomanid metabolites.

In the intricate process of drug development, robust and accurate identification of drug metabolites is paramount for understanding a compound's efficacy, safety, and metabolic fate. For Pretomanid, a novel nitroimidazooxazine antibiotic vital in the treatment of multidrug-resistant tuberculosis, this is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for confirming Pretomanid metabolite identification: the use of a stable isotope-labeled internal standard, Pretomanid-d4, and untargeted high-resolution mass spectrometry (HRMS).

At a Glance: Comparing the Methodologies

For researchers and drug development professionals, the choice of analytical technique often depends on the specific research question, available resources, and the stage of drug development. Here's a summary of how this compound and untargeted HRMS stack up against each other for the purpose of metabolite identification.

FeatureThis compound (Stable Isotope Labeling)Untargeted High-Resolution Mass Spectrometry (HRMS)
Primary Principle Co-administration of labeled and unlabeled Pretomanid, followed by detection of paired isotopic peaks with a specific mass difference in metabolites.High-resolution mass analysis of biological samples to detect all measurable metabolites, followed by statistical comparison between treated and untreated groups to identify drug-related compounds.
Confidence in Identification Very High: The consistent mass shift between the parent drug and its metabolites provides a direct and unambiguous link.[1]Moderate to High: Putative identification is based on accurate mass, retention time, and fragmentation patterns. Confirmation often requires authentic standards.[2][3]
Discovery of Novel Metabolites Limited to metabolites that retain the isotopic label.High potential for discovering unexpected or novel metabolic pathways.[2]
Quantitative Capability Excellent: The labeled compound serves as an ideal internal standard for accurate quantification of both the parent drug and its metabolites.[4]Semi-quantitative: Provides relative quantification by comparing peak intensities between sample groups.
Throughput Lower: Requires synthesis of the labeled compound.Higher: Can analyze a large number of samples to generate a global metabolic profile.
Primary Application Confirmatory identification and quantification of expected and major metabolites.Exploratory analysis, metabolic pathway elucidation, and biomarker discovery.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are the foundational experimental protocols for both this compound based metabolite confirmation and untargeted HRMS analysis.

This compound for Metabolite Confirmation

This method relies on the principle that a metabolite of this compound will exhibit the same mass shift as the parent drug, making it readily identifiable in a complex biological matrix.

1. Synthesis of this compound:

  • Deuterium (B1214612) atoms are incorporated into the Pretomanid molecule at metabolically stable positions to prevent their exchange.

2. In Vivo or In Vitro Metabolism Study:

  • A 1:1 mixture of Pretomanid and this compound is administered to the biological system (e.g., animal model, human volunteer, or liver microsomes).

3. Sample Preparation:

  • Biological samples (e.g., plasma, urine, feces) are collected at various time points.

  • Metabolites are extracted using techniques such as protein precipitation or liquid-liquid extraction.

4. LC-MS/MS Analysis:

  • The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer is operated in full scan mode to detect all ions.

  • Data analysis focuses on identifying pairs of peaks with a mass difference corresponding to the number of deuterium atoms incorporated (e.g., a 4 Da shift for a d4 label).

  • The fragmentation pattern of the labeled and unlabeled metabolite should be identical, further confirming the identification.

Untargeted High-Resolution Mass Spectrometry (HRMS) for Metabolite Discovery

This approach provides a comprehensive snapshot of all detectable metabolites and is particularly useful for discovering novel biotransformation pathways.

1. Dosing and Sample Collection:

  • A biological system is treated with Pretomanid, while a control group receives a vehicle.

  • Biological samples are collected from both groups.

2. Metabolite Extraction:

  • Metabolites are extracted from the samples, often using a method that captures a broad range of chemical classes.

3. LC-HRMS Analysis:

  • Samples are analyzed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with liquid chromatography.

  • Data is acquired in full scan mode to capture high-resolution mass spectra of all ions.

4. Data Processing and Statistical Analysis:

  • The raw data is processed to detect and align features (a unique mass-to-charge ratio at a specific retention time).

  • Multivariate statistical analysis (e.g., principal component analysis, orthogonal partial least squares-discriminant analysis) is used to identify features that are significantly different between the Pretomanid-treated and control groups.

5. Putative Metabolite Identification:

  • Features of interest are putatively identified as Pretomanid metabolites based on their accurate mass, which allows for the prediction of their elemental composition.

  • The predicted biotransformations (e.g., oxidation, glucuronidation) should be chemically plausible.

  • Further structural elucidation is typically performed using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both methodologies.

Pretomanid_d4_Workflow cluster_Preclinical Pre-analytical cluster_Analytical Analytical cluster_Data Data Analysis Synthesis Synthesis of This compound Dosing Administer 1:1 mixture of Pretomanid & this compound Synthesis->Dosing SamplePrep Sample Preparation (Extraction) Dosing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PeakPairing Peak Pairing Analysis (Look for mass shift) LCMS->PeakPairing Confirmation Metabolite Confirmation PeakPairing->Confirmation

Workflow for this compound based metabolite confirmation.

Untargeted_HRMS_Workflow cluster_Preclinical Pre-analytical cluster_Analytical Analytical cluster_Data Data Analysis Dosing Dosing with Pretomanid (Treated vs. Control) SamplePrep Metabolite Extraction Dosing->SamplePrep LCHRMS LC-HRMS Analysis SamplePrep->LCHRMS DataProcessing Data Processing & Statistical Analysis LCHRMS->DataProcessing PutativeID Putative Metabolite Identification DataProcessing->PutativeID

References

Justification for Using Pretomanid-d4 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful preclinical and clinical studies. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an appropriate internal standard (IS) is critical for correcting analytical variability and ensuring data integrity. This guide provides a comprehensive justification for the use of Pretomanid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of the anti-tuberculosis drug Pretomanid (B1679085).

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards are widely considered the gold standard for quantitative bioanalysis due to their near-identical chemical behavior to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

The Gold Standard: Deuterated Internal Standards

The use of a stable isotope-labeled internal standard is the preferred approach in quantitative bioanalysis. These standards co-elute with the analyte of interest and experience similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process.

This compound is the deuterium-labeled version of Pretomanid, an antibiotic used in the treatment of multi-drug-resistant tuberculosis.[1] Its use as an internal standard offers significant advantages over other alternatives, such as structural analogs.

Comparison of Internal Standard Performance: this compound vs. Structural Analog

One validated LC-MS/MS method for the quantification of Pretomanid in human plasma utilized a deuterated internal standard (PA-824-d5, an alternative nomenclature for a deuterated form of Pretomanid).[2] In contrast, another study analyzing Pretomanid in rat plasma employed metronidazole, a structurally different nitroimidazole, as the internal standard.[3]

The following tables summarize the validation parameters from these studies, highlighting the expected performance benefits of using a deuterated internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters
ParameterMethod with Deuterated IS (Pretomanid-d5) in Human Plasma[2]Method with Non-Deuterated IS (Metronidazole) in Rat Plasma[3]Justification for Superiority of Deuterated IS
Linearity (ng/mL) 10 – 10,00050 - 7,500A wider dynamic range can be achieved with a deuterated IS due to better correction of non-linear responses at the extremes of the curve.
Accuracy (% Bias) Within ± 4.8% (95.2% - 102.9% of nominal)Within ± 15%The near-identical chemical properties of a deuterated IS lead to more effective correction of systematic errors, resulting in higher accuracy.
Precision (%CV) < 9%< 15%Co-elution and identical behavior during sample processing minimize random errors, leading to improved precision.
Recovery (%) 72.4 (reproducible)Data not specifiedA deuterated IS will have nearly identical extraction recovery to the analyte across different lots of matrix, a key advantage not guaranteed with a structural analog.
Matrix Effect No significant matrix effects observedWithin acceptable limitsThe deuterated IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, effectively nullifying matrix effects.

Experimental Protocols

Key Experiment: Bioanalytical Method for Pretomanid in Human Plasma using a Deuterated Internal Standard[2]

This section details the methodology for the quantification of Pretomanid in human plasma using an LC-MS/MS method with a deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 40 µL of human plasma, add the deuterated internal standard solution.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Agilent Poroshell C18.

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 400 µL/min.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: AB Sciex API 3200 Q Trap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pretomanid: m/z 360.2 → 175.0

    • Pretomanid-d5: m/z 365.2 → 175.0

Visualizing the Justification and Workflow

The following diagrams illustrate the logical basis for selecting a deuterated internal standard and the typical bioanalytical workflow.

G cluster_0 Justification for this compound Analyte Pretomanid Properties Physicochemical Properties Analyte->Properties IS This compound IS->Properties Nearly Identical Behavior Analytical Behavior Properties->Behavior Governs Correction Accurate Correction Behavior->Correction Enables

Caption: Logical relationship for justifying this compound use.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample (containing Pretomanid) Spike Spike with This compound (IS) Sample->Spike Step 1 Extraction Liquid-Liquid Extraction Spike->Extraction Step 2 Analysis LC-MS/MS Analysis Extraction->Analysis Step 3 Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification Step 4

Caption: Experimental workflow for bioanalysis using an internal standard.

Conclusion

The use of this compound as an internal standard for the quantitative bioanalysis of Pretomanid is strongly justified. Its near-identical physicochemical properties to the analyte ensure that it effectively tracks and corrects for variability throughout the analytical process, from sample preparation to detection. This leads to superior accuracy, precision, and a wider linear dynamic range compared to methods employing non-deuterated, structurally different internal standards. For researchers, scientists, and drug development professionals, the adoption of this compound as an internal standard is a critical step in ensuring the generation of high-quality, reliable data for pharmacokinetic and other essential studies.

References

The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within pharmaceutical research and drug development, the pursuit of the utmost accuracy and precision is non-negotiable. The choice of an appropriate internal standard is a cornerstone of a robust analytical method, profoundly influencing the reliability of experimental data. This guide provides an objective, data-driven comparison of deuterated and non-deuterated standards, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical strategies.

The Fundamental Divide: What Sets Deuterated and Non-Deuterated Standards Apart?

An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical workflow. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby ensuring the accuracy of the quantification of the analyte of interest.[1][2][3] The two principal categories of internal standards are:

  • Deuterated Standards: These are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[1][4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.

  • Non-Deuterated Standards: Also known as structural analogs, these are compounds that are chemically similar but not identical to the analyte. While often more readily available and less expensive, their physicochemical properties can differ from the analyte, potentially leading to less accurate correction for analytical variability.

The core advantage of deuterated standards lies in their ability to closely mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization efficiency are critical for compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods, especially in complex biological matrices like plasma or urine.

Quantitative Performance: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts in terms of precision and accuracy.

Performance MetricDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardKey Takeaway
Accuracy (%) 95.9 - 106.3Often shows greater biasDeuterated standards provide results closer to the true value.
Precision (%CV) 2.5 - 8.9Generally higher variabilityThe use of deuterated standards leads to more reproducible results.
Recovery Correction Excellent, due to similar extraction efficiency to the analyte.Variable, as differences in physicochemical properties can lead to inconsistent recovery.Deuterated standards more reliably account for analyte loss during sample preparation.
Matrix Effect Compensation Superior, due to co-elution and similar ionization.Can be poor, leading to inaccurate quantification.Deuterated standards are more effective at mitigating the impact of the sample matrix.

Table 1: Summary of Quantitative Performance Comparison

A study on the immunosuppressant sirolimus highlighted a significant improvement in precision when switching from an analog internal standard to a deuterium-labeled one, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% to 2.7%-5.7%.

The Kinetic Isotope Effect: A Potential Pitfall

While deuterated standards are generally superior, they are not without potential challenges. The substitution of hydrogen with the heavier deuterium isotope can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes result in a slight difference in chromatographic retention time, with the deuterated compound eluting slightly earlier. If this separation occurs in a region of variable ion suppression or enhancement, it can lead to "differential matrix effects," where the analyte and internal standard are affected differently, potentially compromising the accuracy of quantification.

Kinetic Isotope Effect in Chromatography cluster_2 A Analyte (C-H) B Deuterated IS (C-D) X1 Time C Deuterated IS (C-D) (Slightly Earlier Elution) D Analyte (C-H) X2 Time Y1 Intensity Y2 Intensity Workflow for Evaluating Matrix Effects A Prepare Sample Sets B Set 1: Neat Solution (Analyte + IS in Solvent) A->B C Set 2: Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) A->C D Set 3: Pre-Extraction Spike (Blank Matrix + Analyte + IS) A->D E LC-MS/MS Analysis B->E C->E D->E F Calculate Matrix Factor (MF) E->F G Assess Compensation Capability F->G General Workflow for Deuterated Standard Synthesis A Dissolve Analyte in Deuterated Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce Deuterium Source (e.g., D₂O) B->C D Heat and Stir C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, HRMS) E->F

References

Navigating the Gold Standard: A Comparative Guide to Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an appropriate internal standard is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against their common alternative, structural analogs, supported by experimental data and aligned with current regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.

The fundamental role of an internal standard (IS) in quantitative bioanalysis is to compensate for the inherent variability during sample preparation and analysis.[1] Regulatory authorities worldwide emphasize the necessity of a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[2][3] While SIL-ISs are widely considered the "gold standard," this guide will delve into a data-driven comparison to illustrate the performance differences and provide a clear rationale for their preferential use.[4]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The superiority of SIL-ISs lies in their near-identical physicochemical properties to the analyte of interest. This structural homology ensures they co-elute and experience similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[4] A study on the anticancer drug Kahalalide F provides compelling quantitative evidence of this enhanced performance.

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRegulatory Acceptance Criteria (ICH M10)
Precision (%CV) 7.6%[2]8.6%[2]≤15% (≤20% at LLOQ)[1]
Accuracy (Mean Bias) 100.3%[2]96.8%[2]Within ±15% of nominal value (±20% at LLOQ)[1]
Matrix Effect (%CV of IS-Normalized Matrix Factor) Typically <15%Can be >15%≤15%[3]
Extraction Recovery Consistency High and consistent with analyteMay differ from analyteConsistent and reproducible[5]
Processed Sample Stability Prolonged (e.g., >5 days)[2]Limited (e.g., 16 hours)[2]Analyte concentration within ±15% of initial[6]

This table summarizes data from a comparative study on the analysis of Kahalalide F, demonstrating the improved precision and accuracy when using a SIL-IS compared to a structural analog IS.[2]

Experimental Protocols for Bioanalytical Method Validation Using a SIL-IS

The following is a detailed methodology for the validation of a bioanalytical method using a stable isotope-labeled internal standard, in accordance with the principles outlined in the ICH M10 guideline.[3][7]

1. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent. The purity and identity of the reference standards are critical.[6]

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

  • Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and Lower Limit of Quantification - LLOQ) from a separate analyte stock solution.

  • Prepare a working solution of the SIL-IS at a constant concentration.[6]

2. Calibration Curve:

  • Prepare a calibration curve by spiking a blank biological matrix with known concentrations of the analyte from the working standard solutions.

  • Add a constant amount of the SIL-IS working solution to all calibration standards (except the blank).

  • The calibration curve should consist of a blank sample, a zero sample (matrix with IS), and at least six non-zero concentration levels.[5]

3. Accuracy and Precision:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on at least two different days.[1]

  • Acceptance Criteria: The intra-run and inter-run precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy should be within ±15% of the nominal value (±20% for LLOQ).[1]

4. Selectivity and Specificity:

  • Analyze at least six individual lots of the blank biological matrix.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ, and the response of any interfering peak at the retention time of the IS should be less than 5% of the IS response.[8]

5. Matrix Effect:

  • Obtain at least six different lots of the biological matrix.[6]

  • Experiment 1 (Analyte in presence of matrix): Spike post-extraction blank matrix extracts from each lot with the analyte at low and high concentrations.

  • Experiment 2 (Neat Solution): Prepare neat solutions of the analyte in the reconstitution solvent at the same low and high concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • The IS-normalized matrix factor should be calculated to assess the variability.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[3]

6. Stability:

  • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.[6]

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample processing time.[6]

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.[6]

  • Analyze low and high QC samples after storage and compare the results to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]

Visualizing the Workflow and Rationale

To further clarify the processes and logical relationships involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike_IS Spike with SIL-IS Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Bioanalytical workflow using a stable isotope-labeled internal standard.

G cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Result Analyte Analyte in Biological Matrix Identical Identical Analyte->Identical Similar Similar Analyte->Similar SIL_IS Stable Isotope-Labeled IS SIL_IS->Identical Analog_IS Structural Analog IS Analog_IS->Similar Co_elution Co-elution Identical->Co_elution Similar_Recovery Similar Recovery Identical->Similar_Recovery Similar_Matrix_Effect Similar Matrix Effect Identical->Similar_Matrix_Effect Differential_Behavior Differential Behavior Similar->Differential_Behavior Accurate_Quantification Accurate & Precise Quantification Co_elution->Accurate_Quantification Similar_Recovery->Accurate_Quantification Similar_Matrix_Effect->Accurate_Quantification Inaccurate_Quantification Potential for Inaccuracy & Imprecision Differential_Behavior->Inaccurate_Quantification

Logical rationale for the superiority of SIL-ISs in bioanalysis.

References

Safety Operating Guide

Proper Disposal of Pretomanid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers and drug development professionals handling Pretomanid-d4 now have a clear guide to its proper and safe disposal. This document outlines the necessary procedures to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general safety protocols and regulatory considerations.

Essential Safety and Handling Information

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, the area should be decontaminated, and all cleanup materials must be disposed of as hazardous waste.

Quantitative Data Summary

For easy reference, the key quantitative and identifying information for this compound is summarized in the table below.

PropertyValueReference
Chemical Name (S)-PA 824-d4[3]
CAS Number 1346617-34-2[3][4]
Molecular Formula C14H8D4F3N3O5
Molecular Weight 363.28 g/mol
Storage Temperature +4°C

Step-by-Step Disposal Protocol

The following protocol provides a step-by-step guide for the proper disposal of this compound waste generated in a research laboratory.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, should be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container. The container must be compatible with the solvents used and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent composition.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as "Hazardous Waste - Sharps" and include the name of the chemical contaminant, "this compound".

2. Waste Labeling and Storage:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The date the waste was first added to the container

    • The physical state of the waste (solid or liquid)

    • The primary hazards (e.g., "Chemical Irritant")

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and equipped with secondary containment to prevent the spread of any potential leaks.

3. Scheduling Waste Pickup:

  • Once a waste container is full or has been in storage for a period defined by your institution's policy (typically not exceeding one year), a pickup should be scheduled with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination and ensure compliance with local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Pretomanid_Disposal_Workflow start Waste Generated (Contaminated with this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., gloves, paper, solid compound) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store pickup Arrange for Pickup by Licensed Waste Management store->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. For further guidance, always consult your institution's specific waste management policies and your local EHS office.

References

Essential Safety and Logistical Information for Handling Pretomanid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operation, and disposal of Pretomanid-d4 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment. Pretomanid, and by extension its deuterated form, is a potent pharmaceutical compound that requires careful management.[1][2][3][4]

Hazard Identification and Risk Assessment

This compound should be handled as a hazardous substance. The primary hazards associated with the non-deuterated parent compound, Pretomanid, include:

  • Skin Irritation: Causes skin irritation.[5]

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust particles.

A thorough risk assessment should be conducted before commencing any work with this compound to identify potential exposure scenarios and establish appropriate control measures.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure and should be prioritized.

  • Containment: All handling of this compound powder should be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent the release of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile or neoprene gloves. Gloves should be compliant with ASTM D6978-05 standards for handling chemotherapy drugs.Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.
Lab Coat A disposable, back-closing gown made of a low-linting material like Tyvek®.Protects personal clothing and skin from contamination.
Respiratory Protection For handling powders outside of a primary engineering control, a NIOSH-approved N95 or FFP3 respirator is required. A Powered Air-Purifying Respirator (PAPR) may be necessary for procedures with a high potential for aerosolization.Prevents inhalation of hazardous dust particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure all necessary PPE, engineering controls, and spill cleanup materials are readily available.

  • Cover the work surface with a disposable, absorbent bench liner.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of this compound powder inside a chemical fume hood or other ventilated enclosure.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to minimize dust generation.

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Pretomanid is highly soluble in methanol (B129727), moderately soluble in ethanol (B145695), and less soluble in acetonitrile. It has poor aqueous solubility.

  • Cap vials and containers securely before removing them from the containment area.

4. Post-Handling:

  • Decontaminate all surfaces and equipment immediately after use.

  • Dispose of all contaminated waste as outlined in the disposal plan.

  • Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing.

  • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Containment Area prep1->prep2 handling1 Weigh/Aliquot in Fume Hood prep2->handling1 handling2 Prepare Solution handling1->handling2 cleanup1 Decontaminate Surfaces & Equipment handling2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

Decontamination and Spill Management Plan

1. Routine Decontamination:

  • Wipe down all work surfaces and equipment with a suitable solvent. Given Pretomanid's solubility, 70% ethanol or methanol can be effective.

  • Follow the solvent wipe with a wash using a laboratory detergent and water solution.

  • Dispose of all cleaning materials as hazardous waste.

2. Spill Cleanup:

In the event of a spill, the following procedures should be followed immediately:

Spill ScenarioAction
Small Powder Spill (<1g) inside a fume hood 1. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 2. Wipe up the material, working from the outside in. 3. Clean the area with 70% ethanol or methanol, followed by a laboratory detergent solution. 4. Place all cleanup materials in a sealed bag for hazardous waste disposal.
Large Powder Spill (>1g) or any spill outside of a fume hood 1. Evacuate the immediate area and alert others. 2. Restrict access to the area. 3. If safe to do so, cover the spill with a plastic-backed absorbent pad to minimize dust dispersion. 4. Contact the institutional Environmental Health and Safety (EHS) department for assistance. 5. Do not attempt to clean up a large spill without specialized training and equipment, including appropriate respiratory protection.
Liquid Spill (Solution of this compound) 1. Wearing appropriate PPE, contain the spill with absorbent material. 2. Absorb the liquid, working from the outside in. 3. Clean the area with a laboratory detergent solution. 4. Place all cleanup materials in a sealed bag for hazardous waste disposal.
Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench liners, weighing boats, and any other disposable materials.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: This includes unused solutions of this compound and contaminated solvents from decontamination procedures.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Sharps Waste: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.

  • Disposal of Deuterated Compounds: For small-scale laboratory use, deuterated organic molecules like this compound do not typically require special disposal procedures beyond those for their non-deuterated counterparts. The primary hazard is chemical, not radiological. The waste should be disposed of through the institution's hazardous chemical waste program in accordance with local and national regulations.

Logical Relationship of Safety Measures

cluster_controls Control Measures compound This compound hazards Skin/Eye/Respiratory Irritant compound->hazards engineering Engineering Controls (Fume Hood, etc.) hazards->engineering mitigated by ppe Personal Protective Equipment (Gloves, Goggles, etc.) hazards->ppe mitigated by procedures Safe Work Procedures (SOPs) hazards->procedures mitigated by safety Personnel Safety engineering->safety ensure ppe->safety ensure procedures->safety ensure

Caption: Hierarchy of controls for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.